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[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL Documentation Hub

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  • Product: [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
  • CAS: 36841-50-6

Core Science & Biosynthesis

Foundational

[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL chemical structure and properties

An In-depth Technical Guide: [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL Abstract This technical guide provides a comprehensive overview of the chemical compound [2-(4-nitrophenyl)-oxazol-4-yl]-methanol. The document is st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

Abstract

This technical guide provides a comprehensive overview of the chemical compound [2-(4-nitrophenyl)-oxazol-4-yl]-methanol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, and strategic importance. We delve into the significance of its core structural motifs—the oxazole ring, the 4-nitrophenyl group, and the reactive methanol moiety. A proposed, robust synthetic protocol is presented, grounded in established chemical principles, alongside methods for purification and characterization. Finally, we explore the potential applications of this compound as a versatile building block in medicinal chemistry and materials science, offering a forward-looking perspective on its utility in developing novel chemical entities.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. [2-(4-nitrophenyl)-oxazol-4-yl]-methanol is a distinct, substituted heterocyclic compound. Its identity is established through a combination of nomenclature and unique chemical identifiers.

Nomenclature and Structural Identifiers

The compound's structure is defined by a central five-membered oxazole ring, substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a methanol group.

Table 1: Chemical Identifiers for [2-(4-nitrophenyl)-oxazol-4-yl]-methanol

IdentifierValueSource
Chemical Name [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol-
CAS Number 36841-50-6[1]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C2=NC=C(O2)CO)[O-](deduced)
InChI Key (deduced from structure)(deduced)
Chemical Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The diagram below illustrates the planar oxazole and phenyl rings connected by a single bond, allowing for rotational freedom.

Caption: 2D structure of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol.

Physicochemical Properties

While exhaustive experimental data for this specific molecule is not widely published, properties can be inferred from its structural analogues and are available from commercial suppliers.

Table 2: Physicochemical Properties

PropertyValue / ObservationRationale / Source
Physical Form SolidBy analogy to similar oxazole derivatives.
Purity (Commercial) ≥ 98%Available from suppliers like Synblock.[1]
Storage Conditions Store in a dry, sealed container in a well-ventilated area.Standard for fine chemicals to prevent degradation.[1]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).Presence of polar nitro and hydroxyl groups.

The Scientific Rationale: A Molecule of Interest

The potential of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol stems from the distinct chemical properties of its three primary structural components. Understanding these components provides a logical basis for its application in research and development.

The Oxazole Scaffold: A Privileged Core

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[2] The stability of the aromatic oxazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold.[2] Derivatives of the oxazole family have demonstrated a vast spectrum of biological activities, including:

  • Antimicrobial[3][4]

  • Anticancer[2]

  • Anti-inflammatory[5]

  • Antitubercular[3]

The inclusion of this nucleus in a target molecule is a deliberate design choice to access this proven biological potential.

The 4-Nitrophenyl Group: An Electronic and Pharmacophoric Modulator

The 4-nitrophenyl substituent is not merely a bulky aromatic group; it serves two critical functions.

  • Electronic Influence: The nitro group is a potent electron-withdrawing group. This property significantly influences the electron density of the entire molecule, affecting the reactivity of the oxazole ring and potentially modulating binding affinity to biological targets.

  • Pharmacophoric Element: The nitrophenyl moiety is found in various bioactive compounds. Its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions can be crucial for ligand-receptor binding.

The Methanol Functional Group: A Gateway to Derivatization

The primary alcohol (-CH₂OH) at the 4-position is arguably the most synthetically valuable feature of the molecule. It serves as a versatile chemical "handle," allowing for straightforward modification. This enables the creation of a chemical library based on the core scaffold, which is essential for Structure-Activity Relationship (SAR) studies. Potential modifications include:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Etherification: Reaction with alkyl halides to form ethers.

  • Oxidation: Conversion to an aldehyde or carboxylic acid for further conjugation.

This synthetic accessibility makes the compound an excellent starting point for generating diverse analogues for screening campaigns.

Synthesis, Purification, and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While a specific published procedure for this isomer is scarce, a reliable synthesis can be designed based on well-established oxazole formation reactions.

Proposed Synthetic Strategy: The Cornforth-Robinson-Gabriel Approach

A logical and efficient pathway to synthesize 2,4-disubstituted oxazoles involves the cyclization of an α-acylamino ketone. This strategy is chosen for its reliability and the commercial availability of starting materials.

Retrosynthetic Analysis: The target molecule can be disconnected at the oxazole ring C-O and C-N bonds, leading back to an α-acylamino ketone intermediate. This intermediate, in turn, can be formed from 4-nitrobenzamide and an appropriate α-haloketone, such as 1,3-dichloroacetone.

retrosynthesis Target [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol Intermediate1 2-(4-Nitrobenzamido)-1-hydroxypropan-2-one derivative Target->Intermediate1 Cyclodehydration Precursors 4-Nitrobenzamide + Dihydroxyacetone derivative Intermediate1->Precursors Amidation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of 2-amino-1,3-dihydroxypropan-1-one (Serin-aldehyde analogue) This step is complex; a more common route is from a protected α-haloketone.

Alternative Step 1: Amidation of 1,3-dihydroxyacetone

  • Reactants: 4-nitrobenzamide (1.0 eq), 1,3-dihydroxyacetone dimer (0.6 eq), and a suitable acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Solvent: Toluene or another high-boiling solvent compatible with a Dean-Stark apparatus.

  • Procedure: Combine reactants in the solvent. Heat the mixture to reflux with a Dean-Stark trap to remove water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, filter any solids, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting α-acylamino ketone intermediate using column chromatography on silica gel.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Reactant: The purified α-acylamino ketone from Step 1.

  • Reagent: A strong dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or triflic anhydride. The choice of reagent is critical; POCl₃ is often effective for this type of cyclization.

  • Procedure: Dissolve the intermediate in a suitable solvent (e.g., pyridine or dioxane). Slowly add the dehydrating agent at 0 °C. Allow the reaction to warm to room temperature or heat gently, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the final product, [2-(4-nitrophenyl)-oxazol-4-yl]-methanol, by recrystallization or column chromatography.

Synthesis and Purification Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification & QC Start 4-Nitrobenzamide + 1,3-Dihydroxyacetone Reaction1 Amidation with Dean-Stark Trap Start->Reaction1 Intermediate Purified α-Acylamino Ketone Reaction1->Intermediate Column Chromatography Reaction2 Cyclodehydration (e.g., POCl₃) Intermediate->Reaction2 Crude Crude Product Reaction2->Crude Aqueous Workup Purify Recrystallization or Column Chromatography Crude->Purify Final Pure Product (>98%) Purify->Final QC Characterization: NMR, MS, HPLC Final->QC

Caption: Workflow from starting materials to characterized product.

Characterization and Quality Control

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods should be employed.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring, the oxazole proton, and the methylene and hydroxyl protons of the methanol group. The ¹³C NMR will confirm the number of unique carbon environments.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio, which should match the calculated value of 220.0484 for C₁₀H₈N₂O₄.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A sample should be run to show a single major peak, with purity typically reported as >98% area.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the -OH stretch from the alcohol, C=N and C-O stretches from the oxazole ring, and the characteristic strong stretches for the -NO₂ group.

Potential Applications and Future Research Directions

[2-(4-nitrophenyl)-oxazol-4-yl]-methanol is best viewed as a strategic starting material or a core fragment for building more complex molecules.

Role as a Versatile Chemical Building Block

As previously discussed, the methanol group is a prime site for chemical modification. This allows the compound to be a foundational piece in combinatorial chemistry, enabling the rapid synthesis of compound libraries for screening against various biological targets.

Exploration in Drug Discovery

Given the extensive biological activities associated with the oxazole scaffold, this compound is a prime candidate for entry into drug discovery programs.[5] Potential therapeutic areas for its derivatives include:

  • Oncology: As a precursor for novel tubulin polymerization inhibitors or kinase inhibitors.

  • Infectious Diseases: As a core for developing new antibacterial or antifungal agents, particularly against drug-resistant strains.

  • Inflammation: As a scaffold for designing inhibitors of enzymes like COX or LOX.[5]

Structure-Activity Relationship (SAR) Exploration

The molecule has three main regions that can be systematically modified to probe how structural changes affect biological activity. This is a fundamental process in lead optimization.

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, [2-(4-nitrophenyl)-oxazol-4-yl]-methanol requires careful handling.

  • General Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Specific Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol. National Center for Biotechnology Information. Available at: [Link][8]

  • A, A., K, S., G, S., & P, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link][3]

  • Reddy, et al. (2015). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles. Royal Society of Chemistry. Available at: [Link][7]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link][6]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link][4]

  • Singh, P., & Kumar, A. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link][9]

  • Deka, B., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link][2]

  • Kumar, R., et al. (2024). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Available at: [Link][5]

  • Shingare, P. A., & Shaikh, A. R. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. Available at: [Link][10]

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Formula, and Analytical Characterization of[2-(4-nitrophenyl)oxazol-4-yl]methanol

Executive Summary In contemporary medicinal chemistry, the oxazole nucleus serves as a privileged, five-membered heterocyclic scaffold that readily engages in non-covalent interactions with diverse biological targets[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the oxazole nucleus serves as a privileged, five-membered heterocyclic scaffold that readily engages in non-covalent interactions with diverse biological targets[1]. The functionalization of this core is critical for optimizing pharmacokinetic and pharmacodynamic properties. [2-(4-nitrophenyl)oxazol-4-yl]methanol is a highly versatile intermediate that combines a nitroaromatic pharmacophore at the C2 position with a reactive hydroxymethyl handle at the C4 position. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural elucidation via High-Resolution Mass Spectrometry (HRMS), and the causal logic behind its synthetic workflow.

Physicochemical Properties & Molecular Formula

The structural identity of[2-(4-nitrophenyl)oxazol-4-yl]methanol is derived from three distinct moieties: the central oxazole ring (C₃H₃NO), the C2-substituted 4-nitrophenyl group (C₆H₄NO₂), and the C4-substituted hydroxymethyl group (CH₂OH).

By aggregating the atomic constituents, we determine the exact molecular formula and weight:

  • Carbon (C): 3 (oxazole) - 2 (substitutions) + 6 (phenyl) + 1 (methanol) = 10

  • Hydrogen (H): 1 (oxazole C5) + 4 (phenyl) + 3 (methanol) = 8

  • Nitrogen (N): 1 (oxazole) + 1 (nitro) = 2

  • Oxygen (O): 1 (oxazole) + 2 (nitro) + 1 (hydroxyl) = 4

Resulting Molecular Formula: C₁₀H₈N₂O₄

Quantitative Data Summary

To facilitate rapid structural assessment, the core physicochemical parameters are summarized below:

PropertyValue
IUPAC Name [2-(4-nitrophenyl)oxazol-4-yl]methanol
Molecular Formula C₁₀H₈N₂O₄
Average Molecular Weight 220.184 g/mol
Exact Monoisotopic Mass 220.0484 Da
Theoretical [M+H]⁺ m/z 221.0557
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 5 (Nitro, Oxazole, Hydroxyl)

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To unequivocally confirm the elemental composition of C₁₀H₈N₂O₄, nominal mass determination (220 Da) is insufficient due to the potential for isobaric interferences. High-Resolution Mass Spectrometry (HRMS), specifically Electrospray Ionization Time-of-Flight (ESI-TOF), is required. ESI-TOF provides a resolving power exceeding 10,000 and a mass accuracy of <5 ppm, which is strictly necessary to differentiate the target molecule from structurally unrelated compounds with similar nominal masses[2].

Self-Validating HRMS Protocol for Exact Mass Determination

This protocol is designed as a closed-loop, self-validating system. The inclusion of an internal calibrant and isotopic profiling ensures that the resulting data inherently proves its own accuracy.

  • Sample Preparation: Dissolve the purified analyte in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, efficiently driving the formation of the [M+H]⁺ pseudomolecular ion necessary for positive-mode ESI.

  • Instrument Calibration: Infuse a reference calibrant, such as Leucine-Enkephalin, directly into the spectrometer via a syringe pump. Causality: Continuous infusion provides a stable ion beam of known exact mass, allowing the instrument's data system to correct m/z drift in real-time, ensuring <5 ppm accuracy[2].

  • Ionization & Acquisition: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV. Acquire data over an m/z range of 100–1000.

  • Data Analysis & Mass Error Calculation: Extract the monoisotopic peak. For C₁₀H₈N₂O₄, the exact monoisotopic mass is 220.0484 Da; the addition of a proton (1.0073 Da) yields a theoretical [M+H]⁺ of 221.0557 . Calculate the mass error: Error (ppm) = [(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10⁶. A result of <5 ppm validates the formula.

  • Isotopic Profiling (Validation Step): Examine the M+1 peak intensity relative to the monoisotopic peak. Causality: The natural abundance of ¹³C (~1.1%) means a 10-carbon molecule will exhibit an M+1 peak at approximately 11% the intensity of the parent peak. Confirming this ratio self-validates the carbon count.

HRMSWorkflow S1 Sample Preparation (Analyte in MeOH/H2O + 0.1% FA) S2 Electrospray Ionization (ESI) (Positive Ion Mode) S1->S2 S3 TOF Mass Analyzer (High-Resolution Separation) S2->S3 Ion Transfer S4 Exact Mass Detection (m/z 221.0557[M+H]+) S3->S4 Calibration (Leucine-Enkephalin) S5 Formula Validation (C10H8N2O4, Error < 5 ppm) S4->S5 Isotopic Profiling

Caption: HRMS analytical workflow for exact mass determination and formula validation.

Synthetic Pathway and Workflow

The rational design of oxazole derivatives relies heavily on convergent synthetic strategies. The synthesis of [2-(4-nitrophenyl)oxazol-4-yl]methanol is optimally achieved via a modified cyclocondensation route followed by nucleophilic substitution.

Step-by-Step Methodology
  • Precursor Assembly: The synthesis begins with 4-nitrobenzamide and 1,3-dichloroacetone . Causality: 4-nitrobenzamide is selected because it directly furnishes the C2-aryl group and the critical nitrogen atom for the oxazole ring. 1,3-dichloroacetone provides the C4-C5 carbon backbone while leaving a reactive chloromethyl group at the C4 position for downstream functionalization.

  • Cyclocondensation: The precursors are heated in a non-polar solvent (e.g., toluene) under dehydrating conditions. This triggers a cyclization reaction (akin to a Bredereck or Robinson-Gabriel synthesis), eliminating water and HCl to form the intermediate 4-(chloromethyl)-2-(4-nitrophenyl)oxazole .

  • Alkaline Hydrolysis: The intermediate is subjected to aqueous base (e.g., NaOH in a dioxane/water mixture) under mild reflux. Causality: The hydroxide ion acts as a nucleophile, displacing the chloride leaving group via an SN2 mechanism to yield the final hydroxymethyl derivative, [2-(4-nitrophenyl)oxazol-4-yl]methanol.

SynthesisWorkflow N1 4-Nitrobenzamide (Precursor) N3 Cyclocondensation (Ring Formation) N1->N3 N2 1,3-Dichloroacetone (Precursor) N2->N3 N4 Chloromethyl Oxazole Intermediate N3->N4 -H2O, -HCl N5 Alkaline Hydrolysis (Aqueous Base) N4->N5 N6 [2-(4-nitrophenyl)oxazol-4-yl]methanol (Target Compound) N5->N6 Nucleophilic Substitution

Caption: Convergent synthetic workflow for[2-(4-nitrophenyl)oxazol-4-yl]methanol.

Pharmacological Relevance in Drug Development

The structural architecture of[2-(4-nitrophenyl)oxazol-4-yl]methanol is highly relevant to modern drug discovery. Oxazole derivatives are well-documented for their broad-spectrum therapeutic actions, including potent anti-inflammatory, antitumor, and antibacterial effects[3].

The inclusion of the hydroxymethyl group (-CH₂OH) at the C4 position is a deliberate medicinal chemistry strategy. It serves as a versatile synthetic handle that can be oxidized to an aldehyde, esterified, or etherified to systematically explore Structure-Activity Relationships (SAR)[1]. Furthermore, the hydroxyl group acts as a hydrogen bond donor, which can significantly enhance the binding affinity of the molecule within the hydrophilic pockets of target enzyme active sites.

References

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: tandfonline.com URL: [Link]

  • Title: ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances Source: europa.eu URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of[2-(4-Nitrophenyl)-oxazol-4-yl]-methanol

Executive Summary In contemporary medicinal chemistry and organic synthesis, functionally decorated oxazoles serve as critical pharmacophores and versatile building blocks. Specifically, [2-(4-Nitro-phenyl)-oxazol-4-yl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, functionally decorated oxazoles serve as critical pharmacophores and versatile building blocks. Specifically, [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol (also designated as 2-(4-nitrophenyl)-1,3-oxazol-4-yl methanol) is a highly valued intermediate[1]. Characterized by the CAS Number 36841-50-6 , this compound integrates an electron-deficient nitroaromatic system with a hydrogen-bond-donating hydroxymethyl group, making it an ideal candidate for further derivatization in drug development programs targeting kinase inhibition, antimicrobial resistance, and hypoxic tumor microenvironments[2].

This technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and maps its pharmacological utility.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical parameters of[2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol is essential for predicting its solubility, reactivity, and chromatographic behavior. The presence of the para-nitro group significantly withdraws electron density from the oxazole core, rendering the C5 position of the oxazole ring highly susceptible to nucleophilic attack or cross-coupling reactions if functionalized.

Quantitative Data Summary
PropertyValue / Designation
Chemical Name [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol
CAS Registry Number 36841-50-6[2]
Molecular Formula C₁₀H₈N₂O₄[3]
Molecular Weight 220.18 g/mol [2]
MDL Number MFCD06738568[2]
Purity Standard NLT 95% - 98% (Commercial Grade)[1]
Storage Conditions 2–8 °C, dry and sealed environment[1]

Synthetic Methodology & Experimental Workflow

To synthesize [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol with high fidelity, researchers typically employ a cyclocondensation strategy. The protocol described below utilizes 4-nitrobenzamide and 1,3-dichloroacetone.

Causality Behind Experimental Choices
  • Reagent Selection: 1,3-dichloroacetone provides the necessary three-carbon backbone for the oxazole ring. The differential reactivity of its two chlorides allows for sequential cyclization and subsequent hydrolysis.

  • Thermal Control: The strongly electron-withdrawing nitro group on the benzamide reduces the nucleophilicity of the amide oxygen. Consequently, the initial condensation requires elevated temperatures (reflux) to overcome the high activation energy barrier.

  • Hydrolysis Strategy: Direct synthesis of the alcohol using dihydroxyacetone is often low-yielding due to side reactions. Synthesizing the chloromethyl intermediate first, followed by controlled acetate displacement and hydrolysis, ensures a high-purity product.

Step-by-Step Protocol
  • Cyclocondensation: Suspend 4-nitrobenzamide (1.0 eq) and 1,3-dichloroacetone (1.2 eq) in anhydrous toluene. Heat the mixture to reflux (110 °C) for 12–16 hours under an inert argon atmosphere.

  • In-Process Control (IPC): Monitor the disappearance of 4-nitrobenzamide via TLC (Hexanes:EtOAc 3:1). The intermediate, 4-(chloromethyl)-2-(4-nitrophenyl)oxazole, will appear as a distinct, less polar spot.

  • Acetate Substitution: Concentrate the reaction mixture in vacuo. Dissolve the crude chloromethyl intermediate in glacial acetic acid, add anhydrous sodium acetate (2.0 eq), and reflux for 4 hours to form the acetate ester.

  • Hydrolysis: Cool the mixture, evaporate the acetic acid, and dissolve the residue in a 1:1 mixture of Methanol and THF. Add 1M aqueous NaOH (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Workup & Purification: Neutralize the mixture with 1M HCl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol.

Synth A 4-Nitrobenzamide (Precursor) C Cyclocondensation (Toluene, 110°C) A->C B 1,3-Dichloroacetone (Alkylating Agent) B->C D Intermediate: 4-(Chloromethyl)-2-(4-nitrophenyl)oxazole C->D E 1. NaOAc / AcOH 2. NaOH / MeOH D->E F Target Compound: [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol CAS: 36841-50-6 E->F

Synthetic workflow for[2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol via cyclization.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis requires orthogonal validation. The protocol above is self-validating when coupled with the following analytical checkpoints:

  • LC-MS Verification: The final product must exhibit a clear pseudo-molecular ion peak [M+H]+ at m/z 221.0 [3]. The absence of m/z 239 (the chloromethyl intermediate) validates the completeness of the hydrolysis step.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • The diagnostic oxazole C5-H proton should appear as a sharp singlet around 8.15 ppm .

    • The para-substituted nitrobenzene ring will display a characteristic AA'BB' splitting pattern (two doublets integrating for 2H each) in the 8.20 - 8.40 ppm range.

    • The hydroxymethyl group will show a doublet (CH₂) at ~4.50 ppm and a triplet (OH) at ~5.30 ppm , confirming the success of the hydrolysis.

Pharmacological Relevance & Mechanism of Action

Compounds bearing the 2-(4-nitrophenyl)oxazole scaffold are frequently investigated as prodrugs. The nitroaromatic moiety is a well-documented substrate for bacterial and parasitic nitroreductases (NTRs).

Because mammalian cells generally lack these specific oxygen-insensitive nitroreductases, compounds like [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol can be selectively activated within pathogenic cells or hypoxic tumor microenvironments. Upon enzymatic reduction, the nitro group is converted into a highly reactive hydroxylamine or nitroso species, which rapidly forms covalent adducts with cellular DNA, leading to targeted apoptosis.

Pathway Ligand [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol Target Type I Nitroreductase (Pathogen/Hypoxic Cell) Ligand->Target Selective Binding Metabolite Reactive Hydroxylamine Species Target->Metabolite Enzymatic Reduction DNA DNA Crosslinking & Macromolecule Damage Metabolite->DNA Covalent Adducts Apoptosis Targeted Cell Death (Therapeutic Efficacy) DNA->Apoptosis Apoptotic Trigger

Mechanism of action for nitroaromatic oxazole derivatives via nitroreductase activation.

References

Sources

Exploratory

The Solubility Profile of 2-(4-Nitrophenyl)oxazole Derivatives in Organic Solvents: Thermodynamic Principles, Predictive Modeling, and Experimental Protocols

Executive Summary The 2-(4-nitrophenyl)oxazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-nitrophenyl)oxazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. However, the progression of these derivatives from hit-to-lead is often bottlenecked by poor solubility profiles. The planar nature of the oxazole ring, combined with the strong electron-withdrawing and highly polar para-nitro group, facilitates intense intermolecular π−π stacking and dipole-dipole interactions. This results in high crystal lattice energies that strongly resist solvation. This technical guide provides an in-depth analysis of the solubility behavior of 2-(4-nitrophenyl)oxazole derivatives in organic solvents, detailing predictive thermodynamic models, a self-validating experimental protocol, and quantitative profiling.

Structural and Thermodynamic Basis of Solubility

The solubility of any small molecule is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 2-(4-nitrophenyl)oxazole derivatives, this balance is heavily skewed toward the solid state.

  • Crystal Lattice Energy: The oxazole core is a five-membered aromatic ring containing nitrogen and oxygen, which establishes a rigid, planar geometry. The addition of a 4-nitrophenyl group introduces a strong dipole moment. In the solid state, these molecules align to maximize dipole-dipole interactions and π−π stacking, leading to high melting points and robust crystal lattices.

  • Solvation Energy: To achieve dissolution, the organic solvent must provide sufficient interaction (via hydrogen bonding, dipole-dipole, or dispersion forces) to overcome the lattice energy. Because the oxazole nitrogen is a weak hydrogen bond acceptor and the nitro group is a strong hydrogen bond acceptor, protic solvents (like methanol) and highly polar aprotic solvents (like DMSO and DMF) offer the most favorable solvation thermodynamics.

G C Crystal Lattice Energy (pi-pi stacking, dipoles) R Solubilized State C->R Must be overcome S Solvation Energy (Hansen Parameters) S->R Drives dissolution D Dispersion (δd) D->S P Polarity (δp) P->S H Hydrogen Bonding (δh) H->S

Figure 1: Thermodynamic balance and Hansen Solubility Parameters driving oxazole dissolution.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, modern drug discovery relies on predictive frameworks to select appropriate organic solvents. The Hansen Solubility Parameters (HSP) model partitions the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δd​ ), Dipolar interactions ( δp​ ), and Hydrogen bonding ( δh​ )[2].

By calculating the HSP of a specific 2-(4-nitrophenyl)oxazole derivative, researchers can map it against the known HSP values of organic solvents. The "distance" ( Ra​ ) between the solute and solvent in this 3D parameter space predicts miscibility[3].

  • Causality in Solvent Selection: Machine learning models integrating HSP have demonstrated that solvent hydrogen-bonding capacity and polarity are the primary modulators of drug solubility in complex micro-environments[4]. For nitrophenyl-oxazoles, solvents with high δp​ (matching the nitro dipole) and moderate δh​ (interacting with the oxazole nitrogen) yield the highest solubility.

Experimental Methodology: The Harmonized Shake-Flask Protocol

To accurately quantify the solubility of 2-(4-nitrophenyl)oxazole derivatives, the industry-standard Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is employed. This method represents a self-validating system: by ensuring an excess of solid remains after equilibration, the protocol guarantees that true thermodynamic equilibrium (rather than a kinetic pseudo-equilibrium) has been reached[5].

Step-by-Step Protocol
  • Preparation of Saturated Suspension:

    • Add an excess amount of the solid 2-(4-nitrophenyl)oxazole derivative (e.g., 10-20 mg) into a 5 mL glass vial.

    • Causality: Excess solid is mandatory to maintain the chemical potential of the solid phase, ensuring the solvent reaches absolute saturation.

  • Solvent Addition and Agitation:

    • Add 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, Dichloromethane).

    • Vortex the mixture for 1 minute to ensure complete wetting of the hydrophobic powder.

  • Thermodynamic Equilibration:

    • Place the vial in a thermomixer or shaking incubator at a tightly controlled temperature (typically 25.0 ± 0.1 °C or 37.0 ± 0.1 °C) and agitate at 800 rpm for 24 to 48 hours[6].

    • Causality: Extended equilibration time prevents false-low readings from slow-dissolving crystal faces and false-high readings from transient supersaturation.

  • Phase Separation:

    • Remove the vial and allow it to stand for 15 minutes to sediment large particles.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.1 mL of the filtrate[5].

    • Causality: Discarding the initial filtrate saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration measurements.

  • Quantification via HPLC/UV-Vis:

    • Dilute the filtrate appropriately with the mobile phase to fall within the linear range of the pre-established calibration curve.

    • Analyze via HPLC using a C18 column and UV detection (typically around 280-320 nm, corresponding to the extended π -conjugation of the nitrophenyl-oxazole system).

G N1 Solid 2-(4-nitrophenyl)oxazole (Excess required) N2 Add Organic Solvent (e.g., DMSO, MeOH, DCM) N1->N2 N3 Thermodynamic Equilibration (Shake at 25°C for 24-48h) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Quantification (HPLC/UV-Vis against Standard) N4->N5

Figure 2: Harmonized Shake-Flask methodology for thermodynamic solubility determination.

Quantitative Solubility Profile in Organic Solvents

The solubility of 2-(4-nitrophenyl)oxazole derivatives varies drastically depending on the dielectric constant and hydrogen-bonding capabilities of the solvent. Below is a representative solubility profile for a standard, non-ionized 2-(4-nitrophenyl)oxazole derivative at 25°C.

Organic SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism / Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Excellent solubility; strong dipole-dipole interactions disrupt lattice[1].
Dimethylformamide (DMF) Polar Aprotic36.730.0 - 45.0High solubility; standard vehicle for early in vitro assay stock solutions.
Dichloromethane (DCM) Non-polar / Halogenated8.95.0 - 15.0Moderate solubility; interacts well with the hydrophobic phenyl/oxazole rings.
Methanol (MeOH) Polar Protic32.71.0 - 5.0Low to moderate; limited by the high lattice energy despite H-bonding capacity.
Acetonitrile (MeCN) Polar Aprotic37.52.0 - 6.0Moderate; frequently used as a co-solvent in HPLC mobile phases.
n-Hexane Non-polar1.9< 0.1Practically insoluble; cannot overcome the strong dipole of the nitro group.

Data Note: Values are representative estimates based on the structural behavior of highly conjugated, nitro-substituted heterocyclic scaffolds.

Optimization Strategies for Poorly Soluble Hits

When a 2-(4-nitrophenyl)oxazole derivative exhibits sub-optimal solubility for downstream biological assays or formulation, researchers must employ structural or physical optimization strategies:

  • Structural Derivatization: Introducing ionizable or highly flexible groups (e.g., morpholine, piperazine, or PEGylated chains) to the oxazole ring disrupts the planar crystal lattice, lowering the melting point and drastically increasing solubility in both polar organic solvents and aqueous media.

  • Co-Solvency and Amorphous Solid Dispersions (ASDs): If structural modification diminishes target affinity, the compound can be formulated using co-solvents (e.g., DMSO/Ethanol mixtures) or dispersed molecularly within a glassy polymer matrix to form an ASD, which prevents crystallization and enhances apparent solubility[3].

Sources

Foundational

Thermodynamic Profiling of Nitro-Phenyl Oxazole Alcohols: A Mechanistic Guide for Drug Development

Executive Summary Nitro-phenyl oxazole alcohols represent a highly versatile and thermodynamically fascinating pharmacophore in modern medicinal chemistry. Recently noted for their applications in central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-phenyl oxazole alcohols represent a highly versatile and thermodynamically fascinating pharmacophore in modern medicinal chemistry. Recently noted for their applications in central nervous system (CNS) diseases and as potent ferroptosis inhibitors[1], these compounds combine the metabolic stability of the oxazole bioisostere with the strong electron-withdrawing nature of a nitro-phenyl group.

As a Senior Application Scientist, I approach the development of these molecules not just as a synthetic exercise, but as a thermodynamic balancing act. The strategic incorporation of an alcohol moiety—whether aliphatic or phenolic—introduces a critical hydrogen-bond donor/acceptor that fundamentally alters the molecule's solubility, lipophilicity, and binding enthalpy. This whitepaper provides an in-depth technical roadmap for profiling the thermodynamic properties of nitro-phenyl oxazole alcohols, grounded in causality and self-validating experimental design.

The Causality of Structural Thermodynamics

Understanding the physicochemical behavior of nitro-phenyl oxazole alcohols requires dissecting the electronic and thermodynamic interplay between their constituent groups:

  • The Electron-Withdrawing Nitro Group: The strong inductive (-I) and resonance (-M) effects of the nitro group significantly deplete the electron density of the adjacent phenyl ring, and by extension, the conjugated oxazole system. This drastically lowers the basicity of the oxazole nitrogen (typically driving the pKa​ down to ~0.8 to 1.5), rendering it largely unprotonated at a physiological pH of 7.4.

  • The Alcohol Anchor: The hydroxyl group serves a dual thermodynamic purpose. First, it mitigates the high lipophilicity ( logP ) driven by the nitro-phenyl core, reducing the entropic penalty of aqueous solvation and improving thermodynamic solubility[1]. Second, it provides a highly directional anchor for target binding, contributing favorably to the enthalpy of binding ( ΔH ) via hydrogen bonding.

  • Enthalpy-Entropy Compensation: Binding of these compounds to protein targets typically exhibits classic enthalpy-entropy compensation. The desolvation of the highly lipophilic nitro-phenyl group provides a massive entropic gain ( ΔS>0 ), while the specific H-bonds formed by the oxazole nitrogen and the alcohol hydroxyl drive the enthalpic gain ( ΔH<0 ).

Quantitative Thermodynamic Data

The following table summarizes the baseline thermodynamic properties of representative nitro-phenyl oxazole derivatives and their alcohol-containing analogs, synthesized via microwave-assisted Van Leusen oxazole formation utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions[2].

Compound Class pKa​ (Oxazole N) pKa​ (Alcohol OH) logP (Octanol/Water)Thermodynamic Solubility (pH 7.4) ΔGbind​ (Model Target)
5-(4-Nitrophenyl)oxazole0.9 ± 0.2N/A3.2 ± 0.1< 10 µM-7.2 kcal/mol
5-(2-Methoxy-4-nitrophenyl)oxazole1.1 ± 0.2N/A3.4 ± 0.1< 5 µM-7.5 kcal/mol
2-(Hydroxymethyl)-5-(4-nitrophenyl)oxazole0.8 ± 0.114.5 ± 0.22.1 ± 0.1> 150 µM-8.9 kcal/mol
2-(2-Hydroxyethyl)-5-(4-nitrophenyl)oxazole0.9 ± 0.114.8 ± 0.22.4 ± 0.1~ 85 µM-9.1 kcal/mol

Data synthesized from structural analogs, chemical databases, and predictive thermodynamic modeling[1][2][3].

Visualizing the Thermodynamic Workflows

G A Synthesis & Purification (Nitro-phenyl Oxazole Alcohol) B Physicochemical Profiling (pKa, LogP/LogD) A->B High Purity >98% C Thermodynamic Solubility (Shake-Flask / HPLC) B->C Ionization State Known D Binding Thermodynamics (ITC: ΔH, ΔS, ΔG) C->D Soluble Fraction E Lead Optimization (Enthalpy-Entropy Compensation) D->E Thermodynamic Data

Workflow for thermodynamic profiling of oxazole alcohols.

G A Free Ligand in Aqueous Media B Desolvation Penalty (ΔH > 0, ΔS > 0) A->B C Target Protein Pocket B->C D H-Bond Formation (Alcohol/Oxazole) (ΔH < 0) C->D E Hydrophobic Collapse (Nitro-phenyl) (ΔS > 0) C->E F Stable Ligand-Target Complex (ΔG < 0) D->F E->F

Enthalpy-entropy compensation in oxazole alcohol target binding.

Self-Validating Experimental Protocols

In rigorous drug development, a measurement is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Why choose the shake-flask method over high-throughput kinetic solubility (e.g., DMSO spiking)? Kinetic solubility often overestimates the true solubility due to metastable supersaturation and co-solvent effects. The shake-flask method ensures true thermodynamic equilibrium between the crystalline solid phase and the aqueous phase, which is critical for accurate oral bioavailability predictions[1].

Step-by-Step Methodology:

  • Preparation: Accurately weigh 2.0 mg of the highly purified (>98%) crystalline nitro-phenyl oxazole alcohol into a 2 mL borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours.

    • Self-Validation Check 1: The presence of visible undissolved solid at the end of the 48-hour period validates that the solution has successfully reached saturation. If no solid is visible, the test is invalid and must be repeated with a higher compound input.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the HPLC mobile phase, and quantify via HPLC-UV against a 5-point calibration curve prepared in the exact same mobile phase matrix.

  • Mass Balance Validation: Dissolve the remaining solid pellet in 1.0 mL of DMSO and quantify.

    • Self-Validation Check 2: The sum of the dissolved fraction (supernatant) and the undissolved fraction (pellet) must equal the initial 2.0 mg input (±5%). This strictly rules out chemical degradation or precipitation onto the vial walls during the 48-hour incubation.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: While Surface Plasmon Resonance (SPR) provides excellent binding kinetics ( kon​ , koff​ ), ITC is the only biophysical technique that directly measures the heat of interaction ( q ). This allows for the simultaneous, model-free determination of binding enthalpy ( ΔH ), affinity ( Ka​ ), and stoichiometry ( n ), from which entropy ( ΔS ) can be derived.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) used to dissolve the oxazole alcohol ligand.

    • Self-Validation Check 1: Dialyzing both components into the identical buffer eliminates the background heat of mixing caused by buffer mismatch, providing an internal baseline validation.

  • Cell Loading: Degas and load the target protein (typically 10-20 µM) into the ITC sample cell.

  • Syringe Loading: Load the nitro-phenyl oxazole alcohol ligand (typically 100-200 µM) into the automated injection syringe.

  • Titration Execution: Perform 20 sequential injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to fully return to baseline.

  • Control Titration: Perform an identical titration of the ligand into the buffer alone (no protein).

    • Self-Validation Check 2: Subtract this background heat of dilution from the main experiment to ensure the integrated heats are exclusively due to ligand-protein binding.

  • Data Fitting: Integrate the injection peaks and fit the normalized data to a one-site binding model to extract ΔH , Ka​ , and n . Calculate the Gibbs free energy ( ΔG=−RTln(Ka​) ) and the entropic contribution ( TΔS=ΔH−ΔG ).

References

  • [3] Title: Cas 198821-78-2,5-(2-METHOXY-4-NITROPHENYL)OXAZOLE | lookchem Source: lookchem.com URL:

  • [1] Title: Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC Source: nih.gov URL:

  • [2] Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

Protocol for the Utilization of [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol as a Pharmaceutical Intermediate

Introduction & Strategic Rationale The five-membered oxazole ring is a privileged motif in medicinal chemistry, widely recognized for its bioisosterism and its ability to act as a rigid, highly directional hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The five-membered oxazole ring is a privileged motif in medicinal chemistry, widely recognized for its bioisosterism and its ability to act as a rigid, highly directional hydrogen-bond acceptor within the hinge region of various kinase targets[1][2]. The compound [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol (CAS 1315365-55-9) serves as a highly versatile, bifunctional building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[3][4].

The strategic value of this intermediate lies in its dual functional handles:

  • The C4-Hydroxymethyl Group: This aliphatic alcohol can be readily activated (e.g., via mesylation or halogenation) to act as an electrophile, allowing for the introduction of solubilizing groups like N-methylpiperazine. This is a critical step in drug development to improve aqueous solubility and pharmacokinetic (PK) profiles.

  • The C2-(4-Nitrophenyl) Group: The nitro moiety acts as a stable, unreactive placeholder during the functionalization of the hydroxymethyl group. Once the C4 position is elaborated, the nitro group can be selectively reduced to an aniline, exposing a nucleophilic center for the installation of a urea or amide pharmacophore[4].

Crucial Consideration: Oxazole rings can be susceptible to ring-opening hydrolysis under extreme aqueous acidic or basic conditions[5]. Therefore, the protocols detailed below are intentionally designed to utilize mild, non-destructive conditions to preserve the integrity of the heterocyclic core.

Synthetic Workflow & Causality

The following workflow outlines the conversion of [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol into a prototypical Type II kinase inhibitor.

Causality of Sequence: The functionalization of the C4-hydroxymethyl group must precede the reduction of the nitro group. If the nitro group were reduced first, the resulting highly nucleophilic aniline would compete with the intended nucleophile (e.g., piperazine) during the substitution step, leading to complex mixtures, polymerization, and catastrophic yield loss.

G SM [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol (Starting Material) Step1A Mesylate Intermediate (Activation) SM->Step1A MsCl, Et3N, DCM 0°C to RT Step1B Piperazine-Substituted Oxazole (Solubilization Handle) Step1A->Step1B N-Methylpiperazine, K2CO3 DMF, 60°C Step2 Aniline Intermediate (Nitro Reduction) Step1B->Step2 Fe, NH4Cl EtOH/H2O, 80°C Final Targeted Kinase Inhibitor (Urea/Amide Pharmacophore) Step2->Final Ar-NCO or Ar-COCl DCM/Pyridine, RT

Synthetic workflow for converting[2-(4-nitrophenyl)-oxazol-4-yl]-methanol into a kinase inhibitor.

Step-by-Step Experimental Methodologies

Step 1: Activation and Amination (Solubilization Handle Installation)

Objective: Convert the poor leaving group (hydroxyl) into an excellent leaving group (mesylate), followed by an SN​2 displacement with a basic amine to enhance future aqueous solubility.

Protocol:

  • Mesylation: Dissolve [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath. Add Triethylamine (Et 3​ N, 1.5 eq) dropwise, followed by the slow addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir at 0 °C for 1 hour. Self-Validation: Perform Thin-Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf​≈0.3 ) should disappear, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Quench with saturated aqueous NaHCO 3​ (30 mL), extract with DCM (2 x 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude mesylate.

  • Amination: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF, 30 mL). Add K 2​ CO 3​ (2.0 eq) and N-methylpiperazine (1.5 eq).

  • Heat the mixture to 60 °C for 4 hours.

  • Workup & Self-Purification: Cool to room temperature and partition between Water (100 mL) and Ethyl Acetate (EtOAc, 100 mL). Extract the organic layer with 1M HCl (2 x 50 mL). The basic piperazine product moves into the aqueous layer, leaving non-basic impurities behind. Basify the aqueous layer to pH 10 with 2M NaOH and back-extract with EtOAc (3 x 50 mL). Dry and concentrate to afford the piperazine-substituted intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the stable nitro placeholder to a reactive aniline. Iron powder and ammonium chloride are chosen over catalytic hydrogenation (Pd/C, H 2​ ) to prevent catalyst poisoning by the newly introduced piperazine nitrogen and to ensure mild conditions that protect the oxazole core[5].

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq, approx. 7 mmol) in a mixture of Ethanol and Water (4:1 v/v, 50 mL).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH 4​ Cl, 5.0 eq).

  • Heat the suspension to 80 °C (reflux) under vigorous stirring for 3 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting material disappears and a new peak emerges with a mass shift of Δm/z=−30 Da (loss of two oxygen atoms, addition of two hydrogen atoms).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues, washing the cake thoroughly with hot Ethanol. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and concentrate to yield the aniline intermediate.

Step 3: Pharmacophore Installation (Urea Formation)

Objective: Couple the newly formed aniline with an aryl isocyanate to form a urea linkage, a critical hydrogen-bonding network for kinase hinge-region binding[2][4].

Protocol:

  • Dissolve the aniline intermediate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL).

  • Add the desired substituted aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 eq) dropwise at room temperature.

  • Stir at room temperature for 12 hours.

  • Self-Validation & Purification: Urea products of this type are typically highly crystalline and poorly soluble in DCM. The reaction self-validates by the precipitation of the product as a solid.

  • Filter the precipitate, wash with cold DCM (10 mL) and Diethyl Ether (20 mL), and dry under high vacuum to afford the final targeted kinase inhibitor.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes, reaction conditions, and key analytical markers for the self-validating system described above.

Synthetic StepChemical TransformationKey ReagentsTemp / TimeExpected YieldLC-MS Shift ( Δm/z )
Step 1A Alcohol ActivationMsCl, Et 3​ N, DCM0 °C, 1 h>95% (Crude)+78 Da (Formation of OMs)
Step 1B SN​2 AminationN-Methylpiperazine, K 2​ CO 3​ , DMF60 °C, 4 h75 - 85%+82 Da (Displacement of OMs)
Step 2 Nitro ReductionFe, NH 4​ Cl, EtOH/H 2​ O80 °C, 3 h80 - 90%-30 Da (NO 2​ NH 2​ )
Step 3 Urea FormationAryl-NCO, DCM25 °C, 12 h70 - 85%+ MW of Aryl-NCO

Sources

Application

Application Note: Divergent Functionalization of the Hydroxyl Group in[2-(4-Nitrophenyl)-oxazol-4-yl]-methanol

Executive Summary & Strategic Rationale The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics[1],[2]. Specifically, [2-(4-nitrophenyl)-oxazol-4-yl]-methanol presents a highly versatile building block for drug discovery.

The strong electron-withdrawing nature of the p-nitrophenyl group modulates the electron density of the oxazole core, enhancing its stability against oxidative degradation. Meanwhile, the C4-hydroxymethyl group acts as an insulated, reactive handle. Functionalizing this primary alcohol allows for the rapid expansion of structure-activity relationship (SAR) libraries without disrupting the crucial heteroaromatic pharmacophore.

Physicochemical Profiling & Reactivity

The primary hydroxyl group (-OH) in this scaffold behaves similarly to a benzylic or allylic alcohol. Because it is separated from the electron-deficient oxazole ring by a methylene spacer, it is highly amenable to two primary divergent pathways:

  • Mild Oxidation: Conversion to an aldehyde for subsequent reductive amination or Wittig olefination[3].

  • Electrophilic Activation: Conversion to a mesylate (methanesulfonate ester), creating an excellent leaving group for SN​2 displacement by various nucleophiles (e.g., amines, thiols, azides)[4].

Divergent Functionalization Workflow

Workflow SM [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol (Starting Material) DMP Dess-Martin Periodinane (Oxidation) SM->DMP DCM, 0 °C to RT MsCl MsCl / Et3N (Activation) SM->MsCl DCM, 0 °C Aldehyde C4-Carboxaldehyde (Intermediate) DMP->Aldehyde RedAm Reductive Amination (Library Generation) Aldehyde->RedAm Amine, NaBH(OAc)3 Mesylate C4-Methyl Methanesulfonate (Intermediate) MsCl->Mesylate SN2 SN2 Amination (Library Generation) Mesylate->SN2 Amine, K2CO3, MeCN

Divergent functionalization workflow of the C4-hydroxymethyl group for library generation.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) are integrated to ensure causality between reaction conditions and intermediate stability.

Protocol A: Chemoselective Oxidation to[2-(4-Nitrophenyl)-oxazol-4-yl]-carboxaldehyde

Causality & Rationale: Traditional oxidants (e.g., Jones reagent, KMnO4​ ) risk over-oxidation to the carboxylic acid and can degrade the heteroaromatic ring. Dess-Martin Periodinane (DMP) is selected because it operates at room temperature, maintains a neutral pH, and exhibits high chemoselectivity for primary alcohols, halting strictly at the aldehyde stage[5],[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5–2.0 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The product aldehyde will appear as a less polar spot with strong UV activity.

  • Quenching & Workup: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO3​ and 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear. This step is critical as it reduces unreacted DMP and neutralizes acetic acid byproducts[5].

  • Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Hydroxyl Activation via Mesylation

Causality & Rationale: Direct nucleophilic substitution of a hydroxyl group is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion. Converting the alcohol to a methanesulfonate (mesylate) using methanesulfonyl chloride (MsCl) provides a highly reactive electrophile. Triethylamine ( Et3​N ) is utilized to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the oxazole ring[4],[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting alcohol in anhydrous DCM (0.2 M). Add 1.5 eq of anhydrous triethylamine ( Et3​N ).

  • Activation: Cool the mixture strictly to 0 °C. Add 1.2 eq of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

    • Causality Insight: Slow addition prevents localized heating and minimizes the formation of alkyl chloride byproducts[4].

  • Reaction: Stir at 0 °C for 30–45 minutes.

    • Self-Validation (IPC): LC-MS will show complete consumption of the starting material and the appearance of the mesylate mass ( [M+H]++78 Da).

  • Workup: Dilute with additional cold DCM and wash sequentially with ice-cold water, saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over MgSO4​ and concentrate in vacuo at <30 °C.

    • Critical Handling: The resulting mesylate is highly reactive and prone to hydrolysis; it must be used immediately in the subsequent SN​2 step.

Protocol C: Downstream SN​2 Amination

Step-by-Step Methodology:

  • Dissolve the freshly prepared mesylate (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Add 2.0 eq of the desired secondary amine (e.g., morpholine, piperidine, or a functionalized piperazine) and 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ).

  • Heat the mixture to 60 °C for 4–6 hours under an inert atmosphere.

  • Cool to room temperature, filter off the inorganic salts, and concentrate. Purify via flash column chromatography to yield the final functionalized amine library compound.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the functionalization workflows based on standardized scale-up batches (1–5 mmol scale).

TransformationReagent SystemReaction TimeTypical YieldIntermediate Stability
Oxidation DMP, DCM, 0 °C → RT1.5 – 2.0 h85 – 92%High (Stable at 4 °C for weeks)
Mesylation MsCl, Et3​N , DCM, 0 °C0.5 – 0.75 h> 95% (Crude)Low (Must be used immediately)
SN​2 Amination Amine, K2​CO3​ , MeCN, 60 °C4.0 – 6.0 h70 – 85%High (Stable final product)

References

  • [4] Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry, 35(9), 3195-3196. URL:[Link]

  • [7] Process Research & Development Group. (2006). Catalytic Mesylation of Alcohols: A Highly Productive Process. Organic Process Research & Development. URL:[Link]

  • [1] Zhang, H.-Z., Zhao, Z.-L., & Zhou, C.-H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. URL:[Link]

  • [2] Lu, Y., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry, 67(14), 11712-11730. URL:[Link]

  • [5] Wikipedia Contributors. (2024). Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Reduction of the nitro group in [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL protocols

An Application Guide to the Synthesis of [2-(4-AMINO-PHENYL)-OXAZOL-4-YL]-METHANOL via Nitro Group Reduction Introduction: The Strategic Importance of Aromatic Amine Synthesis The transformation of aromatic nitro compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of [2-(4-AMINO-PHENYL)-OXAZOL-4-YL]-METHANOL via Nitro Group Reduction

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into primary amines is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1] The resulting aromatic amine is a versatile synthetic handle, pivotal for constructing a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[2] This guide focuses on the specific reduction of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL to its corresponding amino derivative, [2-(4-AMINO-PHENYL)-OXAZOL-4-YL]-METHANOL. The choice of reduction protocol is critical, as it must be efficient while remaining compatible with the oxazole and hydroxyl functionalities present in the molecule.

This document serves as a detailed guide for researchers, providing a comparative analysis of common reduction methodologies, step-by-step experimental protocols, and critical insights into safety, workup, and purification procedures.

Navigating the Methodologies: A Comparative Overview

Selecting the optimal reduction strategy requires a careful evaluation of factors such as chemoselectivity, scalability, cost, and available laboratory infrastructure. The three primary methods discussed—catalytic hydrogenation, tin(II) chloride reduction, and iron-mediated reduction—each offer a distinct profile of advantages and challenges.[3][4][5]

G cluster_options Primary Reduction Strategies cluster_pros_cons Key Considerations start Select Reduction Method for [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL cat_hydro Catalytic Hydrogenation (e.g., H₂, Pd/C) start->cat_hydro For high throughput & clean product sncl2 Stannous Chloride (SnCl₂) start->sncl2 For sensitive substrates & high selectivity fe_hcl Iron Reduction (Fe/Acid) start->fe_hcl For cost-effective, large-scale synthesis pros_hydro Pros: - High Efficiency - Clean Workup (Filtration) - Scalable cat_hydro->pros_hydro cons_hydro Cons: - Pyrophoric Catalyst Hazard - Flammable H₂ Gas - Requires Specialized Equipment cat_hydro->cons_hydro pros_sncl2 Pros: - Excellent Chemoselectivity - Mild Conditions - Tolerates Many Functional Groups sncl2->pros_sncl2 cons_sncl2 Cons: - Stoichiometric Tin Waste - Difficult Workup (Tin Oxides) - Higher Cost sncl2->cons_sncl2 pros_fe Pros: - Inexpensive & Low Toxicity - High Chemoselectivity - Robust & Reliable fe_hcl->pros_fe cons_fe Cons: - Voluminous Iron Sludge - Can Require Harsh Acidic Conditions - Longer Reaction Times fe_hcl->cons_fe

Caption: Decision matrix for selecting a nitro reduction protocol.

Protocol I: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient method for nitro group reduction, often favored for its clean reaction profile and simple workup, which primarily involves filtering off the solid catalyst.[1] The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, where the stepwise transfer of hydrogen atoms occurs.[1]

Safety is Paramount: Hydrogenation reactions carry significant risks due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts like palladium on carbon (Pd/C) and Raney Nickel.[6][7][8] All operations must be conducted in a well-ventilated fume hood, and the system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[9] Spent catalysts may ignite upon drying and must be kept wet and handled with extreme care.[9][10]

Detailed Protocol using Palladium on Carbon (Pd/C) and Hydrogen Balloon

This protocol is suitable for small to medium-scale laboratory synthesis.

Experimental Workflow for Catalytic Hydrogenation

Caption: Step-by-step workflow for catalytic hydrogenation.

Reagents & Materials Equipment
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOLTwo-neck round-bottom flask
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Methanol (MeOH) or Ethyl Acetate (EtOAc)Nitrogen/Argon line with bubbler
Hydrogen (H₂) gas balloonVacuum pump
Celite® 545Buchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL (1.0 eq).

  • Catalyst Charging: Under a gentle flow of nitrogen, carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight). The wet catalyst is safer to handle than the dry powder.[9]

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the substrate.

  • Inerting the System: Seal the flask. Connect one neck to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Hydrogen Introduction: Replace the nitrogen inlet with a balloon filled with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite in a Buchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucially, never allow the filtered catalyst cake to dry out , as it can ignite spontaneously.[7] Immediately quench the wet catalyst cake with water and store it in a dedicated, labeled waste container.[7][11]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified further if necessary.

Parameter Typical Value
Catalyst Loading 5–10 mol% (w/w)
Solvent Methanol, Ethanol, Ethyl Acetate
Temperature Room Temperature to 50 °C
Pressure 1 atm (balloon) to 50 psi
Reaction Time 1–6 hours
Expected Yield >90%

Protocol II: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

Reduction using stannous chloride (tin(II) chloride) is a classic, reliable, and highly chemoselective method that is particularly useful when other reducible functional groups are present in the molecule.[4][12] The reaction proceeds through a series of single-electron transfers from the tin(II) salt to the nitro group, with protons supplied by the solvent or an acid.[1][12]

Detailed Protocol using SnCl₂·2H₂O

This method avoids the hazards of hydrogenation but requires a more involved workup to remove inorganic tin byproducts.

Reaction and Workup Schematic for SnCl₂ Reduction

G cluster_reaction Reaction Phase cluster_workup Workup Phase A Dissolve Substrate in EtOH B Add SnCl₂·2H₂O (excess) A->B C Heat to Reflux B->C D Monitor by TLC/LCMS C->D E Cool to RT D->E F Quench: Add Saturated NaHCO₃ solution slowly E->F G Stir until pH 7-8 (Precipitates Tin Salts) F->G H Filter through Celite G->H I Extract Filtrate with EtOAc H->I J Dry, Filter, Concentrate I->J

Caption: Workflow for the reduction of a nitroarene using SnCl₂.

Reagents & Materials Equipment
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOLRound-bottom flask
Stannous Chloride Dihydrate (SnCl₂·2H₂O)Reflux condenser
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃) solutionpH paper or meter
Ethyl Acetate (EtOAc) for extractionSeparatory funnel
Celite® 545Buchner funnel and filter flask

Procedure:

  • Setup: In a round-bottom flask, dissolve [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete within 1-3 hours.

  • Workup - Neutralization: After cooling the reaction to room temperature, slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring vigorously. This step neutralizes the acidic mixture and precipitates tin salts as tin hydroxides/oxides. Continue adding the base until the pH of the slurry is ~7-8.[13]

  • Filtration: The resulting thick, white slurry can be difficult to filter. Dilute the mixture with ethyl acetate and filter through a generous pad of Celite. Wash the filter cake thoroughly with additional ethyl acetate to recover all the product.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Parameter Typical Value
Equivalents SnCl₂ 3.0–5.0
Solvent Ethanol, Ethyl Acetate
Temperature 60–80 °C (Reflux)
Reaction Time 1–4 hours
Expected Yield 75–90%

Protocol III: Reduction with Iron Powder

The Béchamp reduction, using iron metal in an acidic medium, is one of the oldest and most economical methods for converting nitroarenes to anilines.[1] It is highly chemoselective and robust.[4] A common modern variant uses iron powder with ammonium chloride in an ethanol/water mixture, which provides milder conditions.

Detailed Protocol using Fe and NH₄Cl

This protocol is valued for its low cost and environmental friendliness compared to tin-based methods. The primary challenge is managing the iron sludge during workup.[14]

Procedure:

  • Setup: To a round-bottom flask, add [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1] Note: Running the reaction under an inert atmosphere (nitrogen) can significantly improve the workup by preventing the formation of voluminous iron(III) oxide (rust).[14]

  • Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous at the beginning.

  • Monitoring: Monitor the reaction by TLC or LCMS until completion (typically 2-5 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethanol or ethyl acetate. Filter the mixture through a pad of Celite to remove the iron salts.[1]

  • Isolation: The organic solvent is removed from the filtrate under reduced pressure. The remaining aqueous layer is typically basified (e.g., with Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: The combined organic layers are dried over an anhydrous salt, filtered, and concentrated to yield the amine.

Product Purification and Characterization

The crude [2-(4-AMINO-PHENYL)-OXAZOL-4-YL]-METHANOL obtained from any of these methods can be purified to high homogeneity.

  • Column Chromatography: Flash chromatography on silica gel is a standard method. Due to the basic nature of the amine product, which can cause streaking on acidic silica, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[15]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide highly pure material.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the complete reduction of the nitro group and the integrity of the molecular structure.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction (All Methods) Insufficient reagent/catalyst; Deactivated catalyst (hydrogenation); Insufficient reaction time or temperature.Add more reducing agent; For hydrogenation, filter and add fresh catalyst; Increase reaction time or temperature.
Formation of Colored Byproducts Incomplete reduction leading to accumulation of nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy compounds.[16]Ensure sufficient reducing agent and reaction time. For metal reductions, ensure the medium is sufficiently acidic to favor the full reduction pathway.[13]
Difficult Filtration (SnCl₂ or Fe) Formation of a fine, gelatinous precipitate of metal hydroxides/oxides.Dilute the slurry significantly with the organic solvent before filtration. Use a thick pad of Celite. For iron reductions, running the reaction under N₂ can prevent rust formation and lead to a more compact solid.[14]
Low Yield after Extraction Product remains in the aqueous phase as a salt if the solution is not sufficiently basic; Emulsion formation during extraction.Ensure the aqueous layer is basic (pH > 8) before extraction to liberate the free amine. To break emulsions, add brine or filter the entire mixture through Celite.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Process for the purification of aromatic amines.
  • Hazards associated with laboratory scale hydrogen
  • Reduction of aromatic nitro compounds using Fe and HCl gives… Allen.
  • Hydrogen
  • De-risking hydrogen
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
  • Pyrophoric Materials. University of California, Santa Barbara.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24).
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyrophoric Handling Procedure. University of California, Berkeley.
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.
  • chamberland-sop-weighing-and-working-with-raney-nickel.docx. University of Pennsylvania.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Reduction of nitro compounds. Wikipedia.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025, December 23). Reddit.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines. (2024, February 10). Chinese Chemical Society.
  • Technical Support Center: Catalyst Selection for Hydrogenation of 2-((p-Nitrophenyl)sulphonyl)ethanol. Benchchem.

Sources

Application

Introduction: The Need for Orthogonal Cleavage Strategies in Peptide Synthesis

An In-Depth Technical Guide to the Application of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in Advanced Peptide Synthesis This document provides a comprehensive guide for researchers, medicinal chemists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in Advanced Peptide Synthesis

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL as a photolabile linker in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed protocols for its implementation, and discuss the advantages of this photocleavable strategy for the synthesis of sensitive and modified peptides.

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. A critical step in this process is the final cleavage of the synthesized peptide from the solid support. Traditional methods often rely on strong acids, such as trifluoroacetic acid (TFA), which can be detrimental to peptides containing acid-sensitive modifications or post-translational modifications.[1]

Photolabile linkers offer an elegant solution, providing an orthogonal cleavage strategy that is both mild and highly specific.[2] Cleavage is triggered by UV light at a specific wavelength, leaving sensitive functional groups intact.[3] The compound [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL belongs to the well-established class of o-nitrobenzyl-based photolabile linkers, which are known for their chemical stability and efficient cleavage under UV irradiation.[4] The presence of the oxazole moiety may also influence the electronic properties and cleavage kinetics of the linker.

Advantages of the [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL Linker:

  • Mild Cleavage Conditions: Photocleavage occurs under neutral pH and at room temperature, preserving the integrity of sensitive peptide sequences.[1]

  • Orthogonality: The light-based cleavage is compatible with standard Fmoc-based SPPS and a wide array of protecting groups.[3]

  • High Purity of Crude Product: The gentle cleavage conditions minimize the formation of byproducts often associated with strong acid cleavage.[1]

  • Suitability for Sensitive Peptides: This strategy is ideal for peptides containing modifications that are unstable in strong acid.[1]

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl derivatives is a well-understood photochemical reaction.[5][6] Upon absorption of UV light (typically around 350-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which then hydrolyzes to release the carboxylic acid of the peptide and an o-nitrosobenzaldehyde derivative.[6]

G cluster_0 Photocleavage Mechanism A 1. UV Photon Absorption (λ ≈ 365 nm) B 2. Intramolecular H-Abstraction Excited nitro group abstracts a proton from the benzylic carbon. A->B Excitation C 3. Formation of Aci-Nitro Intermediate B->C Rearrangement D 4. Hydrolysis C->D Solvent Attack E 5. Cleavage Products: - C-terminal Peptide Acid - o-Nitrosobenzaldehyde derivative D->E Bond Cleavage

Caption: Generalized mechanism of o-nitrobenzyl linker photocleavage.

Experimental Protocols

This section provides detailed protocols for the use of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in Fmoc-based SPPS.

Materials and Reagents
Reagent/MaterialGradeSupplier
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOLSynthesis GradeVarious
Aminomethylated Polystyrene Resin (100-200 mesh)1% DVBStandard Supplier
Fmoc-Amino AcidsSynthesis GradeStandard Supplier
Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeStandard Supplier
PiperidineSynthesis GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Acetic AnhydrideReagent GradeStandard Supplier
Protocol 1: Immobilization of the Linker onto the Resin

This protocol describes the attachment of the photolabile linker to an aminomethylated resin.

G cluster_0 Workflow: Linker Immobilization A 1. Swell Aminomethyl Resin in DCM B 2. Activate Linker Carboxylic Acid* (Requires prior conversion of the alcohol to a carboxylic acid) A->B C 3. Couple Activated Linker to Resin (DIC/HOBt or similar) B->C D 4. Capping (Acetic Anhydride/DIPEA) C->D E 5. Wash and Dry Resin D->E

Caption: Workflow for linker immobilization onto the solid support.

Note on Linker Activation: [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL as provided is an alcohol. For attachment to an amino-functionalized resin, it must first be converted to a carboxylic acid derivative (e.g., by reaction with succinic anhydride to form a hemisuccinate ester). This protocol assumes this conversion has been performed.

Step-by-Step Procedure:

  • Resin Swelling: Swell 1g of aminomethylated polystyrene resin in 10 mL of DCM for 1 hour in a peptide synthesis vessel.

  • Linker Activation: In a separate flask, dissolve 3 equivalents of the carboxyl-functionalized linker and 3 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3 equivalents of DIC and allow to react for 15 minutes.

  • Coupling: Drain the DCM from the resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Capping: After successful coupling, drain the reaction mixture and wash the resin with DMF (3 x 10 mL). To cap any unreacted amino groups, add a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF and agitate for 30 minutes.

  • Final Washes: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the standard steps for peptide chain elongation on the photolabile linker-functionalized resin.

G cluster_0 Fmoc-SPPS Cycle A Start with Resin-Linker-AA(1) B 1. Fmoc Deprotection (20% Piperidine in DMF) C 2. Wash (DMF) B->C D 3. Amino Acid Coupling (Fmoc-AA(n), DIC, HOBt in DMF) C->D E 4. Wash (DMF) D->E F Repeat Cycle for subsequent amino acids E->F F->B Next Cycle G End with fully assembled peptide on resin F->G Final Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Procedure:

  • Loading the First Amino Acid: The first Fmoc-protected amino acid is coupled to the hydroxyl group of the linker via an ester linkage. Use a symmetric anhydride or other suitable activation method.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using an appropriate activating agent like DIC/HOBt in DMF.

  • Monitoring: Monitor the coupling reaction with a Kaiser test.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol details the final step of releasing the synthesized peptide from the solid support using UV light.[1][3]

Step-by-Step Procedure:

  • Resin Preparation: After synthesis, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Suspension: Suspend the dried peptide-resin (e.g., 50-100 mg) in a neutral solvent mixture, such as acetonitrile/water (1:1 v/v), in a quartz reaction vessel. The resin should be loosely suspended to ensure maximum exposure to UV light.[1]

  • UV Irradiation: Place the reaction vessel in a photocleavage apparatus equipped with a high-pressure mercury lamp (typically emitting at 350-365 nm). Ensure the vessel is positioned at an optimal distance from the lamp for efficient irradiation. Irradiate the resin suspension for 2-8 hours with gentle agitation or stirring. The optimal irradiation time may need to be determined empirically.[1]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with additional cleavage solvent to ensure complete recovery of the peptide.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC as required.

Quantitative Data and Expected Outcomes

The efficiency of photocleavage can be influenced by several factors. The following table summarizes key parameters and their expected impact on the cleavage yield.

ParameterTypical Range/ConditionExpected Outcome on Yield
Wavelength 350 - 365 nmOptimal for excitation of the o-nitrobenzyl chromophore. Wavelengths outside this range may be inefficient or cause photodamage to the peptide.
Irradiation Time 2 - 8 hoursYield generally increases with time, but prolonged exposure can lead to degradation of sensitive residues (e.g., Trp, Met). The optimal time should be determined experimentally for each peptide.
Solvent Acetonitrile/Water, DCMThe choice of solvent can affect the swelling of the resin and the solubility of the cleaved peptide. A solvent that swells the resin well and dissolves the peptide is ideal.
Temperature Room TemperaturePhotocleavage is typically performed at ambient temperature. Higher temperatures are generally not necessary and may increase the risk of side reactions.
Peptide Sequence VariableThe presence of certain amino acids (e.g., those with bulky protecting groups near the C-terminus) may sterically hinder the cleavage reaction, potentially requiring longer irradiation times.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If cleavage yields are low, increase the irradiation time or ensure the resin is adequately suspended in the solvent to maximize light exposure. Grinding the resin beads before irradiation can also increase the surface area.[4]

  • Peptide Degradation: If degradation is observed, reduce the irradiation time or use a filter to remove shorter, more damaging wavelengths. The inclusion of a radical scavenger in the cleavage cocktail may also be beneficial.

  • Linker Stability: The o-nitrobenzyl oxazole linker is stable to the basic conditions of Fmoc removal (piperidine) and the mildly acidic conditions sometimes used for side-chain deprotection.[7]

Conclusion

The use of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL as a photolabile linker represents a powerful tool in the modern peptide chemist's arsenal. It enables the synthesis of complex and sensitive peptides by providing a mild and orthogonal cleavage strategy that avoids the harsh reagents common in traditional SPPS. By understanding the underlying photochemical mechanism and optimizing the cleavage protocol, researchers can leverage this technology to advance their drug discovery and development programs.

References

  • Purdue University Graduate School. (2025, July 16). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria.
  • Shugrue, C. et al. (2024, March 15). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Dixit, A., & Paegel, B. (2025, May). Solid-phase DNA-encoded library synthesis: a master builder's instructions. Nature Protocols. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols.
  • ResearchGate. (n.d.). Photolabile linker for peptide library preparation in SPOT synthesis. Retrieved from [Link]

  • Wolff, E. (n.d.). Development of a Diaryl Oxazole-Based Cleavable Linker for Peptides. Retrieved from [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity. Retrieved from [Link]

  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025, November). Application Notes and Protocols: Photocleavage of Fmoc-Photo-Linker Resin.
  • Kang, W. et al. (2012, January 15). A Simple Oxazolidine Linker for Solid-Phase Synthesis of Peptide Aldehydes. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sci-Hub. (n.d.). Solid-Phase Synthesis of 1,3-Azole-Based Peptides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]

  • LeValley, P. J. et al. (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic mechanisms of linker photolysis. Retrieved from [Link]

  • DalSpace. (n.d.). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. Retrieved from [Link]

  • Organic Letters. (2014, September 19). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Retrieved from [Link]

  • Schmidt, F. et al. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • Altarawneh, M. et al. (2020, February 5). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Retrieved from [Link]

  • PubMed. (2020, February 28). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Retrieved from [Link]

  • ResearchGate. (2026, January 6). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Oxidation of [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol to 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Synthesis of kinase inhibitors, fluorescent probes, and advanced heterocyclic APIs. Introduction and Chemical Context T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Synthesis of kinase inhibitors, fluorescent probes, and advanced heterocyclic APIs.

Introduction and Chemical Context

The transformation of primary alcohols to aldehydes is a foundational operation in organic synthesis. However, the oxidation of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol to 2-(4-nitrophenyl)oxazole-4-carbaldehyde presents unique electronic and physical challenges. Oxazole-4-carbaldehydes are highly versatile intermediates, yet they are prone to over-oxidation to the corresponding carboxylic acids or degradation via hydration if exposed to harsh aqueous conditions [3].

The presence of the 4-nitrophenyl group at the C2 position exerts a strong electron-withdrawing effect across the conjugated oxazole system. This electronic pull makes the resulting C4-aldehyde highly electrophilic. Consequently, selecting an oxidation method requires balancing reactivity with mildness. Harsh oxidants (e.g., KMnO₄ or Jones reagent) will inevitably lead to over-oxidation. Therefore, non-aqueous, mild oxidative protocols—specifically the Dess-Martin Periodinane (DMP) and Swern Oxidation —are the industry standards for this specific transformation [1][2].

Mechanistic Rationale & Pathway Selection

To ensure a self-validating and robust workflow, the choice of oxidant is dictated by the scale of the reaction and the required purity profile.

  • Dess-Martin Periodinane (DMP): Preferred for discovery-scale synthesis (< 10 g). DMP operates under extremely mild conditions (0 °C to room temperature) and neutral pH, preventing the hydration of the highly electrophilic aldehyde product [1]. The hypervalent iodine(V) reagent forms an alkoxy periodinane intermediate, which undergoes a clean unimolecular elimination to yield the aldehyde.

  • Swern Oxidation: Preferred for process-scale synthesis (> 10 g). While DMP is expensive and potentially hazardous at scale, the Swern oxidation utilizes inexpensive reagents (oxalyl chloride, DMSO, and triethylamine). It proceeds via an alkoxysulfonium ylide intermediate at cryogenic temperatures (-78 °C), effectively halting the oxidation at the aldehyde stage without the risk of over-oxidation[2].

Mechanistic Workflow Diagram

OxidationPathway cluster_DMP Path A: Discovery Scale (< 10g) cluster_Swern Path B: Process Scale (> 10g) SM [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol (Primary Alcohol) DMP_Reagent Dess-Martin Periodinane CH2Cl2, 0°C to RT SM->DMP_Reagent Swern_Reagent (COCl)2, DMSO, Et3N CH2Cl2, -78°C SM->Swern_Reagent DMP_Int Iodine(V) Alkoxy Intermediate DMP_Reagent->DMP_Int Product 2-(4-Nitrophenyl)oxazole-4-carbaldehyde (Target Aldehyde) DMP_Int->Product - AcOH, - lodinane Swern_Int Alkoxysulfonium Ylide Swern_Reagent->Swern_Int Swern_Int->Product - DMS, - Et3N·HCl

Caption: Mechanistic divergence between DMP and Swern oxidations for oxazole-4-carbaldehyde synthesis.

Experimental Protocols

Protocol A: Dess-Martin Oxidation (Discovery Scale)

This protocol is optimized for high purity and rapid execution on scales up to 10 grams.

Reagents: *[2-(4-nitrophenyl)-oxazol-4-yl]-methanol: 1.0 equiv (e.g., 5.0 mmol, 1.10 g)

  • Dess-Martin Periodinane (DMP): 1.2 equiv (6.0 mmol, 2.54 g)

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.2 M (25 mL)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃ (for quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon. Dissolve the starting material in 25 mL of anhydrous CH₂Cl₂. (Note: If the p-nitrophenyl substrate exhibits poor solubility, add up to 10% v/v anhydrous THF).

  • Activation: Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add DMP (2.54 g) portion-wise over 5 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath. Stir the heterogeneous mixture at room temperature (20–25 °C) for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 1:1; UV active).

  • Quench: Add 20 mL of sat. aq. NaHCO₃ and 20 mL of sat. aq. Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the liberated acetic acid, preventing acid-catalyzed degradation of the aldehyde.

  • Workup: Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure but can be recrystallized from EtOAc/Hexanes.

Protocol B: Swern Oxidation (Process Scale)

This protocol is optimized for cost-efficiency and safety on multigram to kilogram scales.

Reagents: *[2-(4-nitrophenyl)-oxazol-4-yl]-methanol: 1.0 equiv (e.g., 50 mmol, 11.0 g)

  • Oxalyl Chloride: 1.2 equiv (60 mmol, 5.1 mL)

  • Anhydrous DMSO: 2.4 equiv (120 mmol, 8.5 mL)

  • Triethylamine (Et₃N): 5.0 equiv (250 mmol, 35.0 mL)

  • Anhydrous CH₂Cl₂: 150 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL flask under argon, add 100 mL anhydrous CH₂Cl₂ and oxalyl chloride (5.1 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (8.5 mL) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir for 15 minutes at -78 °C to form the chlorosulfonium salt.

  • Substrate Addition: Dissolve the oxazole methanol (11.0 g) in 50 mL CH₂Cl₂. Add this solution dropwise over 20 minutes, strictly maintaining the internal temperature below -70 °C to prevent side reactions (e.g., formation of mixed thioacetals). Stir for 45 minutes.

  • Elimination: Add Et₃N (35.0 mL) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

  • Workup: Quench with 100 mL of cold water. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 × 50 mL). Wash the combined organics with cold 1M HCl (to remove excess Et₃N), water, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Method Comparison

ParameterDess-Martin Periodinane (Path A)Swern Oxidation (Path B)
Optimal Scale Discovery (< 10 g)Process / Scale-up (> 10 g)
Operating Temperature 0 °C to Room Temperature-78 °C to 0 °C
Typical Reaction Time 1 - 2 hours2 - 3 hours
Isolated Yield 88 - 95%82 - 90%
Primary Byproducts Iodinan byproduct, Acetic acidDimethyl sulfide (toxic/odorous)
Cost Efficiency Low (Reagent is expensive)High (Reagents are highly economical)

Analytical Validation (Self-Validating System)

To guarantee the integrity of the transformation, the protocol must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of the oxazole ring provides clear diagnostic shifts.

  • Disappearance of Starting Material: In ¹H NMR (CDCl₃), ensure the complete disappearance of the methylene protons (-CH₂ OH) which typically resonate as a doublet or singlet near 4.60 ppm , and the exchangeable hydroxyl proton (-OH ) near 2.5 - 3.0 ppm .

  • Appearance of Aldehyde: The successful formation of 2-(4-nitrophenyl)oxazole-4-carbaldehyde is confirmed by a sharp, diagnostic singlet integrating to 1H at ~9.90 - 10.10 ppm (-CH O).

  • Oxazole Ring Shift: Due to the strong electron-withdrawing nature of the newly formed carbonyl group, the C5-H proton on the oxazole ring will experience a significant downfield shift (paramagnetic deshielding), moving from ~7.7 ppm in the starting material to ~8.3 - 8.4 ppm in the product.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983. URL: [Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978. URL: [Link]

  • Sharma, A. et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL: [Link]

Application

Nucleophilic substitution reactions involving oxazole-4-yl methanol

[label="SN2 Substitution\n(Am Caption: Two-step synthetic workflow for the nucleophilic substitution of oxazole-4-yl methanol. Mechanism N1 Hydroxyl Group (-OH) Poor Leaving Group N2 Chlorosulfite Intermediate Highly Rea...

Author: BenchChem Technical Support Team. Date: March 2026

[label="SN2 Substitution\n(Am

Caption: Two-step synthetic workflow for the nucleophilic substitution of oxazole-4-yl methanol.

Mechanism N1 Hydroxyl Group (-OH) Poor Leaving Group N2 Chlorosulfite Intermediate Highly Reactive N1->N2 + SOCl2 - HCl N3 Oxazole-4-ylmethyl Chloride Activated Electrophile N2->N3 - SO2 N4 Bimolecular Nucleophilic Substitution (SN2) N3->N4 + Nucleophile (e.g., NHR2) N5 Final Substituted Product (e.g., Thioether or Amine) N4->N5 - Cl⁻

Caption: Mechanistic causality of the activation and SN2 displacement of oxazole-4-yl methanol.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to the substitution step.

Protocol A: Synthesis of Oxazole-4-ylmethyl Chloride (Activation)

Adapted from established methodologies for synthesizing PPAR dual agonists[1].

  • Preparation: Dissolve the oxazole-4-yl methanol derivative (1.0 equiv, e.g., 3.34 mmol) in anhydrous chloroform (CHCl 3​ , 15 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add thionyl chloride (SOCl 2​ , 1.5 equiv) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate and prevents thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The starting alcohol will stain intensely with KMnO 4​ (lower R f​ ). The reaction is complete when the baseline alcohol spot disappears, replaced by a higher R f​ UV-active spot.

  • Workup: Concentrate the mixture in vacuo to remove the solvent and excess SOCl 2​ . Co-evaporate with toluene (2 × 10 mL) to ensure the complete removal of residual HCl. The crude oxazole-4-ylmethyl chloride is typically used immediately in the next step without further column chromatography to prevent hydrolysis.

Protocol B: Bimolecular Nucleophilic Substitution (S N​ 2)

Demonstrated for the coupling of secondary amines[2][1].

  • Preparation: In a clean, dry flask, dissolve the target nucleophile (e.g., secondary amine, 1.2 equiv) and potassium carbonate (K 2​ CO 3​ , 2.5 equiv) in anhydrous DMF (10 mL). Stir for 15 minutes at room temperature to pre-organize the base-nucleophile complex.

  • Coupling: Dissolve the crude oxazole-4-ylmethyl chloride (from Protocol A, 1.0 equiv) in a minimal amount of DMF (2 mL) and add it dropwise to the reaction mixture.

  • Thermal Activation: Heat the reaction mixture to 40°C and stir for 24 hours[1]. Causality: 40°C provides sufficient kinetic energy to overcome the S N​ 2 activation barrier for sterically hindered amines while suppressing E2 elimination side reactions.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the chloride mass and the presence of the [M+H] + peak corresponding to the substituted product.

  • Workup & Purification: Quench the reaction by adding distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel column chromatography.

Quantitative Reaction Scope

The choice of nucleophile dictates the optimal base, solvent, and thermal conditions. The table below summarizes validated parameters for various nucleophilic classes reacting with oxazole-4-ylmethyl chloride.

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Secondary Amine Morpholine / PiperidineK 2​ CO 3​ DMF402475–85
Primary Amine Aniline derivativesDIPEAMeCN601260–70
Thiol ThiophenolCs 2​ CO 3​ DMFRT480–90
Phenol 4-FluorophenolK 2​ CO 3​ Acetone65 (Reflux)1665–80

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Beyond TLC and LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for tracking the causality of the substitution trajectory.

  • 1 H-NMR Diagnostic Shifts: The isolated methylene protons (-CH 2​ -) bridging the oxazole ring and the functional group act as an internal diagnostic probe.

    • Starting Material (Alcohol): The -CH 2​

      • protons resonate as a doublet or singlet near δ 4.5 ppm .
    • Activated Intermediate (Chloride): Due to the strong electron-withdrawing nature of the chlorine atom, these protons shift downfield to ~δ 4.65 - 4.75 ppm .

    • Final Product (Aminated): Upon successful S N​ 2 displacement by an amine, the decreased electronegativity of nitrogen relative to chlorine causes a distinct upfield shift to ~δ 3.5 - 3.8 ppm [2].

  • Troubleshooting Low Yields: If the yield of the amination step is low and a byproduct is observed, check for quaternization of the oxazole nitrogen. This occurs if the reaction is overheated (>80°C) or if a stronger, non-nucleophilic base (like NaH) is used improperly, leading to degradation. Always maintain mild basic conditions (K 2​ CO 3​ or DIPEA)[1].

References

  • Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Exploring the HIV-1 Reverse Transcriptase p51/p66 Interface: Structure-Based Design and Optimization of Novel 2,4,6-Trisubstituted Pyrimidines as Potent NNRTIs with Improved Resistance Profiles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Method

Application Note: Nitro-Phenyl Oxazoles in Antimicrobial and Anti-Biofilm Research

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms. Nitro-phenyl oxazole derivatives have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms. Nitro-phenyl oxazole derivatives have emerged as highly versatile pharmacophores in infectious disease research. By combining the lipophilic, hydrogen-bonding capacity of the oxazole ring with the redox-active potential of the nitro-phenyl group, researchers can engineer molecules with dual functionalities: direct bactericidal activity via reactive nitrogen intermediates (RNIs) and selective anti-biofilm activity via surface protein inhibition.

This application note provides a comprehensive guide to the mechanistic rationale, synthesis validation, and self-validating biological screening protocols required to evaluate nitro-phenyl oxazoles in drug development pipelines.

Mechanistic Causality: Divergent Pathways of Action

Understanding the structure-activity relationship (SAR) of nitro-phenyl oxazoles is critical for rational drug design. The biological outcome of these compounds depends heavily on the target organism's enzymatic landscape and the specific substitutions on the oxazole core.

  • Bacterial Eradication (Direct Antimicrobial Action): In Gram-negative bacteria (e.g., E. coli), the nitro group of the phenyl ring acts as a prodrug. It is susceptible to reduction by bacterial nitroreductases. This enzymatic reduction generates highly toxic Reactive Nitrogen Intermediates (RNIs). Causality: The RNIs induce catastrophic DNA strand breaks and inactivate essential respiratory enzymes, leading to rapid cell death. The oxazole ring facilitates this by providing the necessary lipophilicity to penetrate the bacterial outer membrane [1].

  • Fungal Biofilm Inhibition (Targeted Virulence Attenuation): Against fungal pathogens like Candida albicans, bulky derivatives (such as N-(oxazolylmethyl)-thiazolidinediones) exhibit a completely different mechanism. Rather than killing the planktonic cells, they act as selective inhibitors of Agglutinin-like sequence (Als) surface proteins (specifically Als1 and Als3). Causality: By binding to the amyloid-forming regions of Als proteins, the oxazole derivatives prevent fungal cell-to-cell adhesion. This aborts biofilm formation without exerting selective pressure on cell viability, thereby minimizing the rapid emergence of resistance [2].

Mechanism cluster_bacteria Bacterial Pathway cluster_fungi Fungal Pathway (C. albicans) NPO Nitro-Phenyl Oxazole Scaffold Uptake Cellular Penetration (Lipophilic Oxazole) NPO->Uptake Als Als1 / Als3 Surface Protein Binding NPO->Als Fungi NitroRed Nitroreductase Activation Uptake->NitroRed Bacteria RNI Reactive Nitrogen Intermediates NitroRed->RNI DNA DNA Damage & Cell Death RNI->DNA Biofilm Biofilm Formation Inhibition Als->Biofilm

Figure 1: Divergent antimicrobial and anti-biofilm mechanisms of nitro-phenyl oxazoles.

Synthesis and Structural Validation

Before biological screening, the structural integrity of the synthesized library must be validated. The preferred synthetic route for the oxazole core is the Van Leusen Oxazole Synthesis .

Causality of Synthesis Choice: The Van Leusen reaction utilizes toluenesulfonylmethyl isocyanide (TosMIC) and a nitro-substituted benzaldehyde. This allows for the rapid, single-step construction of the oxazole ring with high regioselectivity [3]. Regioselectivity is critical because the spatial orientation of the nitro-phenyl group directly dictates its docking affinity with target proteins like Als3.

Self-Validating Analytical Checkpoints:

  • FT-IR Spectroscopy: Confirm the presence of the oxazole ring via a sharp signal at ~3150 cm⁻¹ ( ν C5-H) and ~1587 cm⁻¹ ( ν C=N). The nitro group must be validated by two distinct bands at ~1522 cm⁻¹ and ~1337 cm⁻¹ (asymmetric and symmetric ν N=O).

  • Failure Mode: If the 1522/1337 cm⁻¹ bands are absent, early reduction of the nitro group has occurred during synthesis, and the compound will fail to generate RNIs in bacterial assays.

Self-Validating Experimental Protocols

To accurately assess the dual-action nature of these compounds, researchers must run parallel planktonic and biofilm assays.

Workflow Lib Synthesized Library MIC Broth Microdilution (Planktonic MIC) Lib->MIC Biofilm Crystal Violet Assay (Biofilm Biomass) Lib->Biofilm Tox Mammalian Cytotoxicity (Selectivity Index) MIC->Tox Biofilm->Tox Hit Lead Candidate Selection Tox->Hit

Figure 2: Self-validating high-throughput screening workflow for oxazole derivatives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against planktonic cells.

  • Preparation: Inoculate Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) with the target strain to a final concentration of 5×105 CFU/mL.

  • Compound Dosing: In a 96-well plate, perform two-fold serial dilutions of the nitro-phenyl oxazole derivatives (range: 0.5 to 256 µg/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Metabolic Staining: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Causality & Self-Validation: Highly lipophilic oxazoles often precipitate in aqueous media, creating optical density (OD) artifacts that mimic bacterial growth. Resazurin acts as a metabolic indicator; its reduction from blue (oxidized) to pink (reduced) by metabolically active cells provides a visual, self-validating confirmation of viability, bypassing precipitation artifacts.

    • Checkpoint: If the negative control (media only) turns pink, the assay is contaminated and must be aborted.

Protocol B: Crystal Violet Anti-Biofilm Assay

Objective: Quantify the inhibition of biofilm formation (specifically for C. albicans).

  • Inoculation: Seed 96-well flat-bottom polystyrene plates with 1×106 cells/mL in YPD broth supplemented with 50 mM glucose (glucose drives robust biofilm formation).

  • Treatment: Add the test compounds at sub-MIC concentrations (to ensure biofilm inhibition is not simply a result of cell death).

  • Incubation: Incubate statically at 37°C for 48 hours.

  • Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS.

    • Causality: Unattached planktonic cells will artificially inflate the absorbance readings. Gentle washing ensures only the true extracellular polymeric substance (EPS) and adhered cells are quantified.

  • Staining & Quantification: Fix with methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes. Wash excess dye, solubilize the bound dye with 33% acetic acid, and read absorbance at 590 nm.

Quantitative Data Presentation

The following table summarizes the representative biological profiling of structural variations within the nitro-phenyl oxazole class, highlighting the shift from bactericidal to anti-biofilm activity based on molecular weight and substitution.

Compound DerivativeTarget OrganismPlanktonic MIC (µg/mL)Biofilm Inhibition (%)Primary Mechanism / Notes
2-(4-nitrophenyl)oxazole E. coli (Gram -)1615%Direct RNI generation via nitroreductase.
4-(chloromethyl)-2-(4-nitrophenyl)oxazole S. aureus (Gram +)3210%Moderate cell wall penetration; lower nitroreductase affinity.
N-(oxazolylmethyl)-thiazolidinedione C. albicans (Fungi)>25685%Selective Als protein inhibition; no direct fungicidal activity.
Fluconazole (Control) C. albicans (Fungi)122%High fungicidal activity, but poor biofilm penetration.

References

  • Title: Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities Source: World Journal of Pharmacy and Pharmaceutical Sciences (2016) URL: [Link]

  • Title: New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm: Potential Als Proteins Inhibitors Source: Molecules / PubMed Central (2018) URL: [Link]

  • Title: Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

Welcome to the technical support center for [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex solubility issues encountered during experimentation. As a compound with a nitro-phenyl group and an oxazole core, its hydrophobic nature can present significant challenges in achieving desired concentrations in aqueous and some organic media. This resource offers a structured, question-and-answer approach to systematically troubleshoot and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in my aqueous buffer. What is the primary reason for this?

A1: The poor aqueous solubility of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL is primarily due to its molecular structure. The molecule contains a hydrophobic nitrophenyl group and a largely nonpolar oxazole ring system. These structural features[1] limit its ability to form favorable hydrogen bonds with water molecules, leading to low solubility in aqueous solutions. Overcoming the crystal lattice energy of the solid form to allow it to dissolve in water is thermodynamically unfavorable without intervention.

Q2: What are[3] the first-line strategies I should consider to improve the solubility of this compound for initial in vitro screening?

A2: For initial screening purposes where speed and simplicity are key, the following two strategies are recommended:

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a highly effective initial approach. Co-solvents work by reduc[2][3][4]ing the polarity of the aqueous medium, which in turn reduces the interfacial tension between the compound and the solvent, thereby enhancing solubility.

  • pH Adjustment: Al[4][]though the oxazole ring itself is weakly basic, the overall molecule does not have strongly ionizable groups. However, subtle changes i[6]n pH can sometimes influence solubility by preventing aggregation or affecting the hydration shell around the molecule.

Here is a suggested star[7][8][9][10]ting workflow for initial solubility screening:

Caption: Initial solubility screening workflow.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common problem when using a "crash out" method of solubilization. The compound is highly soluble in the neat organic solvent (like DMSO) but becomes supersaturated and precipitates when the solution is diluted into an aqueous environment where it is poorly soluble.

Root Cause Analysis and Solutions:

  • Insufficient Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain solubility.

    • Solution: Increase the final concentration of the co-solvent in your assay. Be mindful of the tolerance of your biological system to the co-solvent, as high concentrations can be cytotoxic or interfere with the assay.

  • Kinetic vs. Thermo[11]dynamic Solubility: You are observing kinetic solubility, which is often higher than the true thermodynamic equilibrium solubility. Over time, the supersaturated solution will equilibrate, leading to precipitation.

    • Solution: Prepare your final solutions immediately before use. If the experiment is long, consider formulation strategies that enhance thermodynamic solubility.

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Prepare a high-concentration stock solution of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in 100% DMSO (e.g., 10 mM).

  • Create a series of aqueous buffers (e.g., PBS) containing varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add a small volume of the DMSO stock to each buffer to achieve the desired final compound concentration.

  • Vortex each solution thoroughly.

  • Incubate at the experimental temperature for a set period (e.g., 1, 4, and 24 hours).

  • Visually inspect for precipitation.

  • Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Data Presentation: Exa[12]mple Co-solvent Titration Results

Final DMSO (%)Visual Observation (1 hr)Soluble Concentration (µM) (1 hr)Visual Observation (24 hr)Soluble Concentration (µM) (24 hr)
0.5Heavy Precipitate< 1Heavy Precipitate< 1
1.0Light Precipitate5.2Heavy Precipitate2.1
2.0Hazy9.8Light Precipitate7.5
5.0Clear10.0Hazy9.5
10.0Clear10.0Clear10.0

Note: Data is illustrative.

Issue 2: Even with co-solvents, I cannot achieve the desired concentration for my in vivo studies without introducing toxicity from the solvent.

For in vivo applications, high concentrations of organic solvents are often not viable. More advanced formulation strategies are required.

Advanced Formulation Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can significantly en[13][14]hance the dissolution rate and apparent solubility.

    • How it Works: The drug is dissolved with a carrier (e.g., PVP, HPMC, or PEG) in a common solvent, and the solvent is then removed rapidly (e.g., by spray drying or evaporation). This traps the drug in an[14][15] amorphous, high-energy state, which is more readily soluble than the stable crystalline form.

    • Considerations:[16] Stability can be a concern, as the amorphous form may revert to the less soluble crystalline form over time, especially in the presence of moisture and heat.

  • Lipid-Based Formul[15]ations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.

    • How it Works: [16][15] The compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like in the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.

    • Considerations: The choice of lipids and surfactants is critical and requires careful screening and optimization.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • How it Works: The hydrophobic [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.

    • Considerations:[15][17][18] There is a stoichiometric relationship between the drug and the cyclodextrin, and the size of the cyclodextrin cavity must be appropriate for the guest molecule.

Workflow for Advanced Formulation Selection:

Caption: Decision tree for selecting an advanced formulation strategy.

Issue 3: I need to perform particle size reduction to improve the dissolution rate. What are the best methods?

Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, can increase the dissolution rate.

Particle Size Reductio[16]n Techniques:

  • Micronization: This process reduces particle size to the micron range (typically 1-10 µm).

    • Methods: Jet [3][17]milling is a common technique.

    • Limitations: [15]For very poorly soluble drugs, micronization may not sufficiently enhance the dissolution rate to achieve desired bioavailability. It does not increase the [15][17]equilibrium solubility.

  • Nanosuspensions: [17] This involves reducing the particle size to the nanometer range (typically 100-200 nm).

    • Methods: High[13][15]-pressure homogenization or media milling are standard methods. The nanoparticles are sta[15]bilized with surfactants to prevent aggregation.

    • Advantages: Nanosizing can significantly increase the dissolution rate and saturation solubility. This can lead to improved[15] bioavailability for oral and other routes of administration.

Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Pre-milling: Create a coarse suspension of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).

  • Particle Size Analysis: Measure the particle size distribution using a technique like dynamic light scattering (DLS).

  • Characterization: Characterize the resulting nanosuspension for properties such as zeta potential (to assess stability) and dissolution rate.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Patil, S. K. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Current Pharmaceutical Research. [Link]

  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Aggarwal, G., & Harikumar, S. L. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Vogt, M., & Williams, R. O. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Shayanfar, A., & Jouyban, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]

  • StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations. StudySmarter. [Link]

  • Chiacchio, U., et al. (2011). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia contributors. (2023). Oxazole. Wikipedia. [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)oxazole. PubChem. [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole. CUTM Courseware. [Link]

  • Aslam, M., & Kaur, P. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

Sources

Optimization

Removing unreacted starting materials from [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

Welcome to the Technical Support Center for the synthesis and purification of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL . This guide is designed for research scientists and drug development professionals who need to isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL . This guide is designed for research scientists and drug development professionals who need to isolate highly pure product from complex crude reaction mixtures.

Because the target molecule contains a reduction-sensitive nitro group, the standard synthetic route relies on the chemoselective reduction of an ester precursor (e.g., ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate) using a Sodium Borohydride and Calcium Chloride ( NaBH4​/CaCl2​ ) system. This guide focuses on troubleshooting this specific pathway and successfully removing unreacted starting materials and byproducts.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why is there a significant amount of unreacted ester starting material in my crude mixture? A1: The reduction of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate to the corresponding methanol derivative requires the in situ generation of calcium borohydride ( Ca(BH4​)2​ ) from NaBH4​ and CaCl2​ . CaCl2​ is highly hygroscopic. If your reagent has absorbed atmospheric moisture, the water will rapidly quench the active hydride species, halting the reaction prematurely. Solution: Always use freshly dried, anhydrous CaCl2​ and ensure your ethanol/THF solvent system is strictly anhydrous.

Q2: To avoid unreacted ester, why can't I just use a stronger reducing agent like LiAlH4​ or catalytic hydrogenation? A2: Chemoselectivity is the critical limiting factor. Your target molecule contains a highly reactive 4-nitrophenyl group. Stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or Palladium on Carbon ( Pd/C ) with H2​ gas will readily reduce the nitro group to an amine, yielding the undesired[2-(4-aminophenyl)-oxazol-4-yl]-methanol. The NaBH4​/CaCl2​ system is specifically chosen because the Ca2+ ion acts as a Lewis acid to activate the ester carbonyl, allowing hydride transfer to occur under conditions mild enough to completely spare the nitro group [1].

Q3: How do I physically separate the unreacted ester from my target alcohol product? A3: The most reliable method is silica gel flash chromatography. The unreacted ester lacks a hydrogen-bond donating hydroxyl group, making it significantly less polar than the target[2-(4-nitrophenyl)-oxazol-4-yl]-methanol. On a normal-phase silica column using a Hexane/Ethyl Acetate gradient, the unreacted ester will elute first, allowing for clean baseline separation from the slower-moving alcohol product.

Q4: I have a highly polar baseline spot on my TLC that won't elute. What is it, and how do I remove it? A4: This is likely 2-(4-nitrophenyl)oxazole-4-carboxylic acid, a byproduct formed via ester hydrolysis if trace water was present during the reaction. Because it is a carboxylic acid, it will streak or stay at the baseline on a standard TLC plate. You can easily remove this before chromatography by washing your organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) during the liquid-liquid extraction phase. The mild base deprotonates the acid, pulling it into the aqueous layer as a water-soluble sodium salt [2].

📊 Quantitative Data: Separation Parameters

To design a self-validating purification system, use the following physicochemical properties to track your compounds during workup and chromatography.

CompoundReaction RoleTLC Rf (Hexane:EtOAc 1:1)Solubility Profile
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate Unreacted Starting Material~0.65Soluble in THF, EtOAc, DCM. Insoluble in water.
[2-(4-Nitrophenyl)-oxazol-4-yl]-methanol Target Product~0.30Soluble in THF, EtOAc, hot EtOH. Slightly soluble in water.
2-(4-Nitrophenyl)oxazole-4-carboxylic acid Hydrolysis ByproductBaseline (0.00)Soluble in basic aq. solutions ( NaHCO3​ ).
Boron/Calcium Salts Inorganic ByproductsBaseline (0.00)Soluble in acidic/neutral water. Insoluble in organics.

Note: All organic compounds listed above are highly UV-active at 254 nm due to the conjugated 4-nitrophenyl oxazole system.

🧪 Experimental Protocol: Step-by-Step Purification

This methodology assumes you have just completed the NaBH4​/CaCl2​ reduction and need to isolate the pure[2-(4-nitrophenyl)-oxazol-4-yl]-methanol from the unreacted ester and byproducts.

Phase 1: Quench and Liquid-Liquid Extraction

  • Hydride Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~3. Causality Check: You will observe vigorous bubbling. This is the evolution of H2​ gas as the acid destroys the unreacted borohydride species. Do not proceed until bubbling ceases.

  • Primary Extraction: Transfer the quenched mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to the reaction volume. Shake vigorously and allow the layers to separate. The target alcohol and unreacted ester will partition into the top organic layer. Drain and discard the lower aqueous layer (which contains the boron and calcium salts).

  • Acid Byproduct Removal: Add an equal volume of saturated aqueous NaHCO3​ to the organic layer. Shake carefully (venting frequently to release CO2​ ). This step converts any 2-(4-nitrophenyl)oxazole-4-carboxylic acid into its water-soluble sodium salt. Drain and discard the lower aqueous layer.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Flash Chromatography 5. Column Preparation: Pack a silica gel column using a 4:1 Hexane:EtOAc mixture. 6. Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) and dry-load it onto the column using a small amount of silica gel. 7. Elution: Begin eluting with 4:1 Hexane:EtOAc to flush out the unreacted ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate (monitor via TLC, Rf ~0.65). 8. Product Isolation: Once the ester has completely eluted, increase the solvent polarity to 1:1 Hexane:EtOAc. The target[2-(4-nitrophenyl)-oxazol-4-yl]-methanol will elute (TLC Rf ~0.30). Pool the pure fractions and concentrate in vacuo.

📈 Process Visualizations

Pathway SM Ethyl 2-(4-nitrophenyl) oxazole-4-carboxylate (Starting Material) Reagent NaBH4 + CaCl2 (in EtOH/THF) SM->Reagent Reduction SideProd 2-(4-Nitrophenyl)oxazole- 4-carboxylic acid (Hydrolysis Byproduct) SM->SideProd Trace H2O (Hydrolysis) Product [2-(4-Nitrophenyl)- oxazol-4-yl]-methanol (Target Product) Reagent->Product Chemoselective Hydride Transfer OverRed 4-Aminophenyl Derivative (Avoided) Reagent->OverRed Blocked by mild conditions

Fig 1: Chemoselective reduction pathway and potential byproducts in oxazole-methanol synthesis.

Workflow Crude Crude Reaction Mixture (Ester, Alcohol, Acid, Salts) Quench 1M HCl Quench (Destroys excess borohydride) Crude->Quench Extract EtOAc Extraction Quench->Extract OrgLayer Organic Layer (Ester, Alcohol, Acid) Extract->OrgLayer AqLayer1 Aqueous Layer (Boron/Calcium Salts) Extract->AqLayer1 Discard BaseWash Sat. NaHCO3 Wash OrgLayer->BaseWash OrgLayer2 Organic Layer (Ester, Alcohol) BaseWash->OrgLayer2 AqLayer2 Aqueous Layer (Carboxylic Acid Salt) BaseWash->AqLayer2 Discard Chrom Silica Gel Column (Hexane:EtOAc Gradient) OrgLayer2->Chrom Frac1 Fraction 1: Unreacted Ester (Discard/Recycle) Chrom->Frac1 Elutes First (Low Polarity) Frac2 Fraction 2: Target Alcohol (Pure Product) Chrom->Frac2 Elutes Second (High Polarity)

Fig 2: Step-by-step liquid-liquid extraction and chromatographic purification workflow.

📚 References

  • Title: Sodium borohydride and amine-boranes, commercially important reducing agents Source: Pure and Applied Chemistry (IUPAC) URL: [Link][1]

  • Title: Why some esters can be reduced by sodium borohydride? Source: ResearchGate (Scientific Discussion Forum) URL: [Link][2]

Sources

Troubleshooting

Addressing moisture sensitivity in oxazole derivative storage

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals dealing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals dealing with the notorious hydrolytic instability of oxazole derivatives.

Activated oxazoles—particularly 5(4H)-oxazolones (azlactones) and halogenated oxazole intermediates—are highly susceptible to moisture-induced degradation. This guide transcends basic handling instructions; it explores the mechanistic causality behind oxazole degradation and establishes self-validating protocols to ensure the structural integrity of your compounds from synthesis to assay.

PART 1: Mechanistic Insights & Troubleshooting (FAQs)

Q1: Why do my oxazole derivatives degrade so rapidly upon exposure to ambient air, and what are the resulting byproducts?

A1: The vulnerability of the oxazole ring is fundamentally rooted in its electronic distribution, which makes specific loci highly susceptible to nucleophilic attack by water[1]. In activated derivatives like 5(4H)-oxazolones, the C5 carbonyl carbon is highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the C5 position to form a tetrahedral intermediate. This rapidly collapses, leading to irreversible C-O bond cleavage (ring-opening) and the formation of an N-acyl-α-amino acid[2][3].

Furthermore, the stability of the oxazole ring is heavily pH-dependent. Under acidic conditions, the N3 nitrogen is protonated, increasing the electrophilicity of the ring and accelerating hydrolytic cleavage. Under basic conditions, the acidic proton at the C2 position can be abstracted, forming a reactive isocyanoenolate intermediate that leads to a complex mixture of degradation products[4].

Hydrolysis A Oxazole Derivative (e.g., 5(4H)-Oxazolone) B Nucleophilic Attack by H₂O (C5 Carbonyl or C2 Position) A->B Exposure to ambient humidity C Tetrahedral Intermediate Formation B->C pH dependent (Acid/Base catalyzed) D Irreversible C-O Ring Cleavage C->D Loss of aromaticity/stability E N-acyl-α-amino acid (Hydrolyzed Byproduct) D->E Synthetic viability destroyed

Mechanistic pathway of moisture-induced hydrolytic ring-opening in activated oxazole derivatives.

Q2: How can I accurately quantify trace moisture in my oxazole batches without the assay itself causing degradation?

A2: To establish a self-validating storage system, you must quantify moisture before and after storage. The gold standard is Karl Fischer (KF) Titration . However, because oxazoles are sensitive to pH shifts and nucleophiles, you must select the correct KF methodology.

For trace moisture (10 to 1000 ppm), Coulometric Karl Fischer Titration is mandatory[5]. Unlike the volumetric method, which adds titrant from a burette, the coulometric method generates iodine in situ at the anode, allowing for the detection of water down to 0.1 micrograms[6].

Crucial Causality: Older KF reagents utilized pyridine as a base, which could inadvertently catalyze the ring-opening of highly sensitive oxazolones. Modern formulations replace pyridine with imidazole, which provides superior buffering capacity, maintains a stable pH, and prevents the acid-catalyzed degradation of the oxazole ring during the titration process[5].

PART 2: Quantitative Data & Method Selection

Table 1: Comparison of Karl Fischer Titration Methods for Oxazole Derivatives

ParameterVolumetric Karl FischerCoulometric Karl Fischer
Optimal Moisture Range 0.1% to 100% (High moisture)10 ppm to 1% (Trace moisture)
Iodine Introduction Added via mechanical buretteGenerated in situ electrochemically
Sensitivity Moderate (~0.1 mg H₂O)Ultra-high (down to 0.1 µg H₂O)
Suitability for Oxazoles Poor (Insufficient sensitivity for anhydrous storage validation)Excellent (Validates anhydrous Schlenk/glovebox techniques)
Reagent Recommendation Two-component systemImidazole-buffered anolyte solutions

Table 2: Stability Matrix for Oxazole Intermediates

Storage ConditionDegradation RiskMechanism of DegradationMitigation Strategy
Ambient Air (20-25°C) HighHydrolysis via atmospheric H₂OStore under Ar/N₂ in a desiccator
Elevated Temp (>40°C) HighAccelerated thermal decompositionStore at 2-8°C or -20°C
UV / Ambient Light ModeratePhotochemical rearrangementUse amber glass vials / foil wrapping
Aqueous Solvents CriticalRapid nucleophilic ring cleavageLyophilize immediately; use anhydrous solvents

PART 3: Experimental Protocols & Workflows

To ensure trustworthiness, the following protocols form a closed, self-validating loop: you synthesize, store under strict anhydrous conditions, and validate the efficacy of your storage using coulometric titration.

Protocol A: Anhydrous Aliquoting and Cryogenic Storage via Schlenk Technique

Purpose: To physically isolate the oxazole derivative from atmospheric moisture and oxygen prior to long-term storage.

  • Preparation: Flame-dry amber glass vials (equipped with PTFE-lined septa) under a vacuum on a Schlenk line. Backfill with ultra-high purity Argon (Ar). Repeat the vacuum-purge cycle three times.

  • Solvent Removal: If the oxazole is in solution, remove the solvent in vacuo using a rotary evaporator backfilled with Argon, or lyophilize if the compound is temperature-sensitive.

  • Transfer: Transfer the neat oxazole derivative into the prepared amber vials inside a heavily purged glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Sealing: Seal the vials with the PTFE septa and crimp caps while still inside the glovebox. Wrap the seal tightly with Parafilm.

  • Storage: Transfer the sealed vials into a secondary desiccator cabinet containing fresh indicating Drierite (CaSO₄). Store the entire desiccator at -20°C[7]. Allow the vials to warm to room temperature in the desiccator before opening to prevent condensation on the cold glass.

StorageWorkflow S1 Synthesized Oxazole S2 Lyophilization / Solvent Removal S1->S2 S3 Glovebox Transfer (Ar Atmosphere, <1ppm H₂O) S2->S3 Exclude Moisture S4 Amber Glass Vials (PTFE Septa Crimp) S3->S4 Anhydrous Aliquoting S5 Desiccator Storage (-20°C) S4->S5 Thermal & Light Protection

Workflow for the anhydrous handling and cryogenic storage of moisture-sensitive oxazoles.

Protocol B: Coulometric Karl Fischer Validation of Oxazole Storage

Purpose: To quantitatively verify that the storage protocol (Protocol A) successfully maintained anhydrous conditions (< 500 ppm H₂O).

  • Instrument Preparation: Turn on the Coulometric KF titrator. Ensure the titration cell is completely sealed and filled with fresh, imidazole-buffered Karl Fischer anolyte and catholyte reagents[5].

  • Pre-Titration (Conditioning): Run the instrument in standby mode to titrate away any background moisture inside the cell until the drift rate stabilizes (typically < 10 µ g/min ).

  • Sample Introduction: Using a gas-tight micro-syringe, pierce the PTFE septum of your oxazole storage vial (from Protocol A) and withdraw exactly 1.0 mL of the anhydrous solvent (e.g., dry DCM or Methanol) used to reconstitute a test aliquot of the oxazole.

  • Injection: Inject the sample directly into the KF titration cell through the injection septum. Input the exact mass/volume of the injected sample into the titrator.

  • Analysis: The instrument will electrochemically generate iodine to react with the water[8]. The reaction is: H₂O + SO₂ + I₂ → SO₃ + 2HI. The total charge (Coulombs) required to reach the endpoint is directly proportional to the water content.

  • Validation: A successful storage protocol should yield a moisture content of < 500 ppm. If the value exceeds this, discard the batch, as hydrolytic ring-opening has likely initiated.

References

  • Grokipedia. (n.d.). Oxazolone - Ring-Opening Reactions. Retrieved from[Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from[Link]

Sources

Optimization

Solvent selection for maximizing [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL recovery

Topic: Maximizing Recovery & Purification of[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL Welcome to the . This hub is engineered for scientists and chemical engineers tasked with optimizing the crystallization and solvent r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Maximizing Recovery & Purification of[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

Welcome to the . This hub is engineered for scientists and chemical engineers tasked with optimizing the crystallization and solvent recovery workflows for [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL .

This specific active pharmaceutical ingredient (API) intermediate presents unique thermodynamic challenges due to its structural motifs: a rigid, electron-withdrawing nitroaromatic ring (prone to π−π stacking), a weakly basic oxazole core, and a primary alcohol (-CH2OH) capable of strong intermolecular hydrogen bonding. Mastering its recovery requires precise control over solvent chemistry, nucleation kinetics, and thermodynamic gradients.

Part 1: Troubleshooting & FAQs

Q1: Why is my recovery yield consistently low (<60%) after recrystallization? A1: Low recovery is typically a function of suboptimal solvent selection, excessive solvent volumes, or an overly aggressive cooling profile[1]. Because[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL contains a primary alcohol, it forms strong hydrogen bonds with polar protic solvents (like pure methanol or ethanol), causing the molecule to remain highly solvated even at sub-zero temperatures. Causality & Solution: Transition to a binary solvent/anti-solvent system. The ideal system disrupts the hydrogen bonding at elevated temperatures but exhibits near-zero solubility at 0−5∘C [1]. We recommend evaluating a moderately polar aprotic solvent like Ethyl Acetate (EtOAc) paired with a non-polar anti-solvent like Heptane.

Q2: During anti-solvent addition, the product "oils out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A2: "Oiling out" (high solvation propensity) occurs when the supersaturation level exceeds the metastable zone width (MSZW) too rapidly. Instead of forming an ordered crystal lattice, the solute crashes out as a dense, solute-rich liquid phase[2]. The planar nitroaromatic system combined with the flexible hydroxymethyl group makes this molecule particularly susceptible to oiling out if the anti-solvent is introduced too quickly. Causality & Solution:

  • Map the MSZW: Utilize small-scale parallel crystallizers to define the solubility curve and precisely map the MSZW[2].

  • Thermal Equilibration: Add the anti-solvent dropwise at an elevated temperature (e.g., 55∘C ) until the solution reaches the cloud point, then pause the addition to let the system equilibrate.

  • Seeding: Introduce 1-2% (w/w) of pure crystalline seed material. Seeding bypasses the high thermodynamic energy barrier of primary nucleation, forcing the system to grow on existing crystal lattices rather than separating into an oil.

Q3: How do I select a solvent system that maximizes both yield and purity while ensuring industrial scalability? A3: Solvent selection must move beyond simple chemical intuition and brute-force screening. It requires a Quality by Design (QbD) approach that evaluates multiple criteria: yield, productivity, anti-solvent efficiency, impurity rejection, and solvation propensity[2][3]. Causality & Solution: For oxazole derivatives, choosing a solvent system with distinct boiling points is critical for downstream solvent recycling[4]. A system like Tetrahydrofuran (THF) and Toluene offers excellent impurity purging for structurally related byproducts, while an EtOAc/Heptane system maximizes yield by drastically reducing solubility at low temperatures.

Q4: What are the best practices for solvent recovery to minimize environmental impact and costs? A4: Efficient solvent recovery reduces waste and enhances process sustainability, aligning with FDA and EMA regulatory frameworks[4][]. Causality & Solution: Avoid azeotropic mixtures. Implement closed-loop distillation or membrane filtration systems to recycle solvents like EtOAc and Heptane[4]. Choosing solvents with a wide gap in boiling points ensures high-purity recovery during distillation, lowering raw material expenses and preventing cross-contamination in subsequent batches.

Part 2: Quantitative Data - Solvent Selection Matrix

The following table summarizes the thermodynamic performance of various solvent/anti-solvent pairs for the recovery of[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL based on QbD principles.

Solvent System (1:4 ratio)Primary Solvent RoleAnti-Solvent RoleEst. Yield (%)Est. Purity (%)Scalability & Recovery Notes
EtOAc / Heptane Disrupts H-bonds, dissolves API coreForces controlled nucleation>90%>99.0%Excellent. Distinct boiling points ( 77∘C vs 98∘C ) allow for highly efficient fractional distillation and recycling.
THF / Toluene High solubility for polar/aromatic coreExcellent structural impurity purging85%>99.5%Good. Toluene prevents oiling out but requires higher drying temperatures to remove residual solvent.
DCM / Cyclohexane Rapid dissolution at low temperaturesSharp solubility drop-off88%98.5%Moderate. DCM is heavily regulated due to environmental toxicity; recovery requires specialized closed-loop systems.
MeOH / Water Solvates -OH and oxazole NitrogenHighly polar anti-solvent<70%95.0%Poor. Highly prone to oiling out. Difficult to dry the final API and energy-intensive to separate/recycle.
Part 3: Step-by-Step Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility and high recovery, follow this QbD-optimized Anti-Solvent Crystallization workflow. This protocol includes a self-validating feedback loop to guarantee system performance.

Step 1: Dissolution Suspend the crude[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL in 5 volumes (relative to crude weight) of Ethyl Acetate (EtOAc). Heat the reactor to 60∘C under moderate agitation (200 RPM) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove any insoluble particulates or foreign matter.

Step 3: Anti-Solvent Addition & Cloud Point Targeting Maintain the vessel at 60∘C . Begin adding Heptane (anti-solvent) at a controlled rate of 0.5 volumes/minute. Stop the addition immediately when the solution exhibits a persistent, faint turbidity (the cloud point). This typically occurs after 3-4 volumes of Heptane.

Step 4: Seeding & Bed Formation Add 1.0% (w/w) of highly pure, milled[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL seeds. Hold the temperature at 60∘C for 45 minutes. Causality: This isothermal hold allows the supersaturation to be consumed by crystal growth rather than uncontrolled nucleation, preventing oiling out.

Step 5: Anti-Solvent Completion & Controlled Cooling Resume Heptane addition until a total of 10 volumes have been added. Initiate a linear cooling ramp from 60∘C to 5∘C at a rate of 0.1∘C/minute .

Step 6: Isolation & Washing Filter the resulting slurry using a Nutsche filter or Buchner funnel. Wash the wet cake with 2 volumes of pre-chilled ( 5∘C ) EtOAc/Heptane (1:4 v/v) to displace the mother liquor and purge surface impurities.

Step 7: Self-Validation (Mother Liquor Analysis) Critical Step: Before drying the wet cake, sample the mother liquor and analyze it via HPLC.

  • If the API concentration is < 5 mg/mL , the crystallization is validated. Proceed to vacuum drying at 45∘C .

  • If the API concentration is > 5 mg/mL , the system has not reached equilibrium. Return the filtrate to the reactor, cool to 0∘C , and hold for an additional 2 hours before re-filtering.

Part 4: Process Visualization

G N1 1. Analyze API Properties (Nitro, Oxazole, -OH) N2 2. Primary Solvent Screening (Target: High Solubility >50mg/mL) N1->N2 Identify H-bond donors/acceptors N3 3. Anti-Solvent Selection (Target: Low Solubility <5mg/mL) N2->N3 Select miscible pair N4 4. MSZW & Kinetics Profiling (Prevent Oiling Out) N3->N4 QbD Modeling N5 5. Controlled Crystallization (Seeding & Cooling) N4->N5 Define Temp Gradient N6 6. Filtration & Wash (Maximize Purity) N5->N6 Isolate solid phase N7 7. High Yield API Recovery & Solvent Recycling N6->N7 Validate Mother Liquor

Workflow for QbD-driven solvent selection and crystallization of oxazole derivatives.

References
  • Steps for Managing Solvents in API Manufacturing - Solvent Washer. Available at:[Link]

  • Solvent selection for process development - Technobis Crystallization Systems. Available at: [Link]

  • Solvent Selection - (API) Solubility - APC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for nitro and hydroxyl groups in oxazoles

An In-depth Technical Guide to the Infrared Spectroscopy of Nitro and Hydroxyl Groups in Oxazoles Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Nitro and Hydroxyl Groups in Oxazoles

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure by probing the vibrational modes of chemical bonds.[1][2] When a molecule absorbs infrared radiation, specific bonds resonate at characteristic frequencies, creating a unique spectral fingerprint. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed comparative analysis of the IR spectral signatures of two critical functional groups—the nitro (–NO₂) and hydroxyl (–OH) groups—when attached to an oxazole ring.

Oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a core scaffold in numerous pharmaceuticals and functional materials.[3] The electronic properties of this heterocyclic ring system significantly influence the vibrational frequencies of its substituents. Understanding these spectral shifts is not merely an academic exercise; it is crucial for structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry. This guide will delve into the causality behind observed spectral shifts, present comparative data, and provide a robust experimental protocol for acquiring high-quality spectra.

Section 1: The Nitro (–NO₂) Group on an Oxazole Ring

The nitro group is a powerful electron-withdrawing moiety whose presence is readily confirmed by IR spectroscopy. Its spectral characteristics are dominated by the stretching vibrations of the two N-O bonds.

Fundamentals of Nitro Group Vibrations

The NO₂ group gives rise to two distinct, high-intensity absorption bands in the mid-IR region:[1]

  • Asymmetric Stretch (ν_as): This is a high-frequency vibration where the two N-O bonds stretch out of phase. It is typically the stronger of the two bands.[4][5]

  • Symmetric Stretch (ν_s): This is a lower-frequency vibration where the N-O bonds stretch in phase.[4][5]

The high polarity of the N-O bonds results in a large change in dipole moment during vibration, making these peaks exceptionally intense and diagnostically valuable.[6]

Comparative Analysis: The Electronic Influence of the Oxazole Ring

The precise frequencies of the NO₂ stretches are highly sensitive to the electronic environment. When attached to an aromatic system, conjugation typically lowers these frequencies compared to aliphatic nitro compounds.[7][8] However, the oxazole ring introduces a more complex electronic influence than a simple benzene ring.

Causality of the Spectral Shift: The oxazole ring is an electron-deficient heterocycle due to the high electronegativity of its nitrogen and oxygen atoms. It acts as a strong electron-withdrawing group via the inductive effect. When a nitro group is attached to the oxazole ring, the ring's electron-withdrawing nature pulls electron density away from the C-N bond and, subsequently, from the N-O bonds of the nitro group. This withdrawal of electron density strengthens the N-O bonds. According to Hooke's Law for a harmonic oscillator, a stronger bond (higher force constant) vibrates at a higher frequency.

Therefore, the asymmetric and symmetric stretching frequencies of a nitro group on an oxazole ring are expected to be shifted to higher wavenumbers (a "blue shift") compared to those on a less electron-withdrawing system like a benzene ring.

Caption: Inductive effect of the oxazole ring on a nitro substituent.

Data Presentation: Nitro Group IR Frequencies

The following table summarizes the expected IR absorption frequencies for the nitro group in different chemical environments.

Chemical Environment Asymmetric Stretch (ν_as) (cm⁻¹) Symmetric Stretch (ν_s) (cm⁻¹) Reference(s)
Aliphatic (e.g., Nitroalkane)1560 - 15401380 - 1360[8]
Aromatic (e.g., Nitrobenzene)1550 - 14751360 - 1290[1][7]
Oxazole-Substituted (Predicted) > 1550 > 1360

Section 2: The Hydroxyl (–OH) Group on an Oxazole Ring

The hydroxyl group is one of the most easily identifiable functional groups in an IR spectrum, but its appearance is dramatically affected by its environment, particularly by hydrogen bonding.

Fundamentals of Hydroxyl Group Vibrations

The primary vibration for the hydroxyl group is the O-H stretch, which appears in the 3700-3200 cm⁻¹ region.[2] The nature of this peak is highly diagnostic:

  • Free (Non-H-Bonded) –OH: In the gas phase or in very dilute solution in a non-polar solvent, the O-H stretch appears as a relatively sharp, medium-intensity peak around 3650-3600 cm⁻¹.[9][10][11]

  • Hydrogen-Bonded –OH: In concentrated solutions or as a neat liquid, intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the absorption to shift to a lower frequency (a "red shift") and become significantly broader and more intense.[2][11] This broad peak is typically found between 3550-3200 cm⁻¹.[11] The broadening occurs because the sample contains a wide distribution of hydrogen bond strengths, leading to a multitude of overlapping absorptions.[12]

Another key vibration is the C-O stretch, which appears in the 1260-1000 cm⁻¹ region.[2] Its position can help distinguish between alcohols and phenols.[13]

Comparative Analysis: The Electronic Influence of the Oxazole Ring

Similar to the nitro group, the hydroxyl group's vibrational frequencies are modulated by the electronic properties of the oxazole ring.

Causality of the Spectral Shift: The electron-withdrawing nature of the oxazole ring pulls electron density from the adjacent hydroxyl oxygen atom. This inductive pull has two main consequences:

  • Effect on the O-H Bond: By drawing electron density away from the oxygen, the ring weakens the O-H bond. A weaker bond has a lower force constant and thus vibrates at a lower frequency . This effect would be observed in the free (non-H-bonded) O-H stretching frequency, causing a red shift compared to a phenol (–OH on a benzene ring).

  • Effect on the C-O Bond: The withdrawal of electron density from the oxygen enhances the double-bond character between the carbon of the oxazole ring and the hydroxyl oxygen. This strengthens the C-O bond, causing its stretching frequency to shift to a higher wavenumber compared to a typical phenol.

Caption: Inductive effect of the oxazole ring on a hydroxyl substituent.

Data Presentation: Hydroxyl Group IR Frequencies

The following table summarizes the expected IR absorption frequencies for the hydroxyl group in different chemical environments.

Chemical Environment O-H Stretch (Free) (cm⁻¹) O-H Stretch (H-Bonded) (cm⁻¹) C-O Stretch (cm⁻¹) Reference(s)
Aliphatic (e.g., Alcohol)3670 - 36203500 - 3200 (Broad)1260 - 1000[2][10]
Aromatic (e.g., Phenol)~36103550 - 3230 (Broad)~1220[9][13]
Oxazole-Substituted (Predicted) < 3610 < 3550 (Broad) > 1220

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

This protocol describes a self-validating method for preparing a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy. The use of a background scan corrects for atmospheric and instrumental interferences.

Materials:

  • Analyte (e.g., substituted oxazole derivative), ~1-2 mg

  • FTIR-grade Potassium Bromide (KBr), ~100-200 mg, desiccated

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FTIR Spectrometer

Methodology:

  • Preparation: Ensure the mortar, pestle, and all equipment are scrupulously clean and dry to avoid contamination.

  • Grinding: Place ~100-200 mg of dry KBr powder into the mortar. Grind it thoroughly for 1-2 minutes to create a fine, consistent powder. This step reduces scattering of the IR beam.[2]

  • Sample Addition: Add 1-2 mg of the solid analyte to the KBr in the mortar.

  • Homogenization: Gently but thoroughly mix the analyte and KBr with the pestle for 2-3 minutes until the mixture is completely homogeneous. The final mixture should have a concentration of approximately 1% analyte by weight.

  • Pellet Formation: Transfer the homogeneous powder to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.[2]

  • Background Scan: Place the empty sample holder into the FTIR spectrometer. Close the cover and allow the sample compartment to be purged with dry air or nitrogen. Run a background scan to obtain a spectrum of the instrument and atmospheric conditions (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

  • Sample Scan: Carefully remove the KBr pellet from the die and place it in the sample holder. Insert the holder into the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum should show absorption bands corresponding to the analyte's vibrational modes, with the background interferences computationally removed.

G A 1. Grind Dry KBr (100-200 mg) B 2. Add Analyte (1-2 mg) A->B C 3. Mix to Homogenize B->C D 4. Transfer to Pellet Die C->D E 5. Apply Pressure (7-10 tons) D->E G 7. Place Pellet in Holder & Acquire Sample Spectrum E->G F 6. Acquire Background Spectrum (Empty Instrument) F->G Instrument Baseline H 8. Analyze Background-Subtracted Spectrum G->H

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Conclusion

The electronic character of the oxazole ring is the determining factor in the IR spectral characteristics of its nitro and hydroxyl substituents. As a strongly electron-withdrawing heterocycle, it modulates the bond strengths of attached functional groups, leading to predictable and diagnostically useful shifts in their vibrational frequencies.

  • For a nitro-substituted oxazole , the N-O stretching vibrations are expected to shift to higher wavenumbers (a blue shift) relative to nitrobenzene, reflecting the inductively strengthened N-O bonds.

  • For a hydroxyl-substituted oxazole , the O-H stretching vibration is expected to shift to lower wavenumbers (a red shift) while the C-O stretching vibration shifts higher, indicating a weakened O-H bond and a strengthened C-O bond.

These insights, grounded in the fundamental principles of molecular vibration and electronic effects, empower researchers to interpret IR spectra with greater confidence, facilitating the unambiguous characterization of novel oxazole-based compounds.

References

  • Vibrational overtone study of five-membered aromatic heterocycles: Fermi resonance interactions. (n.d.). Google Scholar.
  • Gaudioso, J., & Ho, W. (2001). Single-Molecule Vibrations, Conformational Changes, and Electronic Conductivity of Five-Membered Heterocycles. Journal of the American Chemical Society.
  • An In-depth Technical Guide to the Infrared Spectroscopy of Arom
  • IR: nitro groups. (n.d.). University of Calgary.
  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry LibreTexts.
  • Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. (n.d.). Benchchem.
  • Nitro Groups. (n.d.). University of Calgary.
  • Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
  • IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibr
  • Infrared spectrum of phenol. (2025). Doc Brown's Chemistry.
  • The Modes of Stretching and Bending. (n.d.). In Introduction to Spectroscopy.
  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (n.d.). ACS Omega.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy.
  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (n.d.).
  • Infrared Spectrometry. (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • The vibrational spectra of a heterocyclic azoborane. (2018).
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • Ozturk, G., et al. (2018). Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. Journal of Fluorescence.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
  • The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. (n.d.). Journal of Molecular Spectroscopy.
  • Infra-red spectra of oxazole and its alkyl derivatives—I. (n.d.). Spectrochimica Acta Part A: Molecular Spectroscopy.
  • The nitro group directs electrophilic arom
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2016). ChemInform.
  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. (2022). Egyptian Journal of Chemistry.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). International Journal of Analytical and Applied Chemistry.
  • Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis. (2025). Scientific Reports.
  • Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (2021). The Journal of Chemical Physics.
  • High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region. (2025).
  • FT-IR spectra in the hydroxyl group stretching region. (n.d.).
  • Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. (n.d.). RSC Publishing.
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (n.d.). Longdom Publishing.
  • Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. (2020).
  • Structural comparison of the oxazole derivatives. (n.d.).

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Comparative

Comparative Bioactivity Guide: Nitro-Phenyl vs. Amino-Phenyl Oxazole Derivatives

The oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—is a privileged scaffold in medicinal chemistry. However, the biological fate of an oxazole derivative is heavily dictated...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—is a privileged scaffold in medicinal chemistry. However, the biological fate of an oxazole derivative is heavily dictated by the electronic and steric nature of its peripheral substituents.

This guide provides an in-depth comparative analysis of nitro-phenyl versus amino-phenyl oxazole derivatives. By examining the causality behind their divergent structure-activity relationships (SAR), we equip researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize these compounds for specific therapeutic targets.

Mechanistic Causality: Electron-Withdrawing vs. Electron-Donating Dynamics

The substitution of a phenyl ring attached to the oxazole core with either a nitro ( −NO2​ ) or an amino ( −NH2​ ) group fundamentally alters the molecule's electron density, lipophilicity, and target-binding capabilities.

The Nitro-Phenyl Axis: Oxidative Stress and Antimicrobial Efficacy

The nitro group is a potent electron-withdrawing group (EWG) . By pulling electron density away from the oxazole core, it increases the molecule's lipophilicity and alters its reduction potential.

  • Mechanism of Action: Nitroaromatic oxazoles are frequently activated by bacterial nitroreductases. This triggers intracellular redox cycling, leading to the accumulation of reactive oxygen species (ROS) and subsequent pathogen death[1].

  • Target Affinity: The electron-deficient nature of the nitro-phenyl moiety has been shown to enhance binding affinity to the active sites of bacterial enzymes, such as DNA gyrase, making these derivatives highly effective against strains like S. pyogenes and E. coli[1].

The Amino-Phenyl Axis: Hydrogen Bonding and Kinase/COX Inhibition

Reducing the nitro group to an amino group flips the electronic profile, turning the substituent into a strong electron-donating group (EDG) and a critical hydrogen-bond donor .

  • Mechanism of Action: The −NH2​ moiety acts as a structural anchor. In anti-inflammatory and anticancer applications, the amino group forms essential hydrogen bonds with the carbonyl groups of aspartate, glutamate, or specific gatekeeper residues (e.g., Gln626 in JAK2) within an enzyme's active site[2].

  • Target Affinity: Amino-phenyl oxazoles demonstrate superior efficacy as Cyclooxygenase (COX) inhibitors and Janus Kinase 2 (JAK2) pseudokinase ligands, where the hydrogen-bonding network is paramount for competitive inhibition[2][3].

Quantitative Bioactivity Comparison

The following table synthesizes the divergent physicochemical and biological properties of these two derivative classes based on established SAR literature.

ParameterNitro-Phenyl Oxazole DerivativesAmino-Phenyl Oxazole DerivativesMechanistic Driver
Electronic Effect Strong Electron-Withdrawing (EWG)Strong Electron-Donating (EDG)Inductive and resonance effects of the substituent.
Primary Bioactivity Antimicrobial, Antitubercular[1][4]Anti-inflammatory, Kinase Inhibitor[2][3]ROS generation vs. Active-site H-bonding.
Lipophilicity (LogP) Higher (Promotes membrane permeation)Lower (Improves aqueous solubility)Polarity of the −NH2​ group vs. the −NO2​ group.
Key Binding Interaction Hydrophobic interactions, Redox cyclingHydrogen bond donor, Salt bridge formation −NH2​ protons interacting with target amino acid residues.
Representative Data High efficacy against S. pyogenes~28.6% inflammatory inhibition (Carrageenan)[3]Structural alignment with specific target pockets.

Pathway & Workflow Visualizations

To conceptualize the synthetic divergence and the resulting biological mechanisms, review the following logical workflows.

SAR_Workflow Start Aromatic Aldehyde Nitro Nitro-Phenyl Oxazole (EWG) Start->Nitro Cyclization Amino Amino-Phenyl Oxazole (EDG) Nitro->Amino Reduction (SnCl2) AntiMicrob Antimicrobial Activity (ROS / DNA Gyrase) Nitro->AntiMicrob AntiInflam Anti-inflammatory (Kinase / COX) Amino->AntiInflam

Synthetic workflow and divergent bioactivity profiles of oxazole derivatives.

Mechanism Substrate Oxazole Core Scaffold N_path Nitro Substitution (-NO2) Substrate->N_path A_path Amino Substitution (-NH2) Substrate->A_path N_mech Intracellular Redox Cycling N_path->N_mech A_mech Target Active Site Binding A_path->A_mech N_eff ROS Accumulation & Pathogen Death N_mech->N_eff A_eff H-Bonding with Asp/Glu Enzyme Inhibition A_mech->A_eff

Distinct molecular mechanisms of nitro- vs. amino-phenyl oxazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind reagent selection and in-process analytical checks guarantees reproducible results.

Protocol A: Chemoselective Reduction of Nitro-Phenyl to Amino-Phenyl Oxazole

While catalytic hydrogenation ( H2​ with Pd/C ) is a common reduction method, it risks unwanted hydrodehalogenation if the oxazole core or phenyl ring contains halogen substituents (e.g., fluorine or chlorine). To prevent this, Stannous Chloride ( SnCl2​ ) is utilized for strictly chemoselective reduction[5][6].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of the synthesized 2-(4-nitrophenyl)oxazole derivative in anhydrous methanol or ethanol (0.2 M concentration) under a nitrogen atmosphere[6].

  • Reagent Addition: Slowly add 5.0 equivalents of Stannous Chloride dihydrate ( SnCl2​⋅2H2​O ) to the stirred solution[5][6].

  • Reaction: Heat the mixture to reflux (or stir at room temperature for 16 hours) while monitoring via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Extraction: Once the starting material is consumed, cool the mixture and neutralize it with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches ~8. Filter the resulting tin salts through a Celite pad to prevent emulsion formation[6].

  • Isolation: Extract the filtrate with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[6].

  • Self-Validation (FTIR Spectroscopy): Confirm the success of the reduction by analyzing the FTIR spectrum. The reaction is validated if the strong asymmetric and symmetric −NO2​ stretching bands (typically at ~1520 cm−1 and ~1340 cm−1 ) have completely disappeared, replaced by the characteristic primary amine −NH2​ doublet stretch at ~3300–3400 cm−1 .

Protocol B: Bioactivity Validation (Antimicrobial MIC Assay)

To validate the ROS-generating efficacy of the nitro-phenyl derivatives against the receptor-binding efficacy of the amino-phenyl derivatives, a comparative Minimum Inhibitory Concentration (MIC) assay is required.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of both the nitro- and amino-phenyl oxazole derivatives in DMSO (max final assay concentration of DMSO should not exceed 1% to prevent solvent toxicity).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli or S. aureus) adjusted to 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add resazurin dye (an oxidation-reduction indicator) to each well.

  • Self-Validation (Causality Check): A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The lowest concentration preventing this color change is the MIC. The nitro-phenyl derivative should exhibit a significantly lower MIC (higher potency) in bacterial assays compared to its amino counterpart due to its specific DNA gyrase affinity and ROS mechanism[1].

References[3] Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review

Source: Thieme Connect URL: 5] Title: Balakrishna Dulla PhD Thesis 2013 Source: Publikationsserver der Universität Regensburg URL: 1] Title: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives Source: MDPI URL: 6] Title: WO2009130481A1 - Pyrrole antifungal agents Source: Google Patents URL: 4] Title: Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents Source: ResearchGate URL: 2] Title: Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core Source: ACS Publications URL:

Sources

Validation

Crystal Structure Validation of[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL: A Comparative Guide

Executive Summary & Chemical Context For researchers and drug development professionals, the structural validation of small-molecule bioisosteres is a critical bottleneck in lead optimization. [2-(4-NITRO-PHENYL)-OXAZOL-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, the structural validation of small-molecule bioisosteres is a critical bottleneck in lead optimization. [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL (NPO-MeOH) represents a highly versatile scaffold. The oxazole ring frequently serves as a metabolically stable bioisostere for amides and esters, while the terminal nitro-phenyl group acts as a potent electron-withdrawing moiety. Crucially, the addition of the C4-methanol group introduces a strong hydrogen bond donor into a system otherwise dominated by acceptors.

This guide provides an objective, comparative analysis of the single-crystal X-ray diffraction (SCXRD) validation of NPO-MeOH against alternative nitro-phenyl oxazole scaffolds. By detailing a self-validating experimental protocol and explaining the causality behind crystallographic decision-making, this document serves as an authoritative reference for structural chemists.

Comparative Structural Analysis

To understand the unique supramolecular behavior of NPO-MeOH, we must benchmark its crystallographic parameters against established alternative scaffolds in the literature, such as 5-(4-nitrophenyl)oxazole[1] and 2,5-bis(4-nitrophenyl)oxazole[2].

The primary differentiator for NPO-MeOH is the presence of the hydroxyl group. While standard nitro-phenyl oxazoles rely on weaker C-H···O interactions and π-π stacking to dictate crystal packing, NPO-MeOH is driven by strong, directional O-H···N hydrogen bonds. Molecular electrostatic potential (MEP) analyses of oxazole derivatives confirm that the oxazole nitrogen is consistently the most electronegative binding site, outcompeting both the oxazole oxygen and the nitro group for hydrogen bond donors.

Table 1: Quantitative Crystallographic Data Comparison
Scaffold / CompoundSpace GroupR₁ FactorPrimary Supramolecular MotifReference
NPO-MeOH P2₁/c≤ 0.045Strong O-H···N (Oxazole)Baseline
5-(4-Nitrophenyl)oxazole Pbca0.052Weak C-H···O (Nitro), π-π[1]
2,5-bis(4-nitrophenyl)oxazole P-10.038Weak C-H···O, Edge-to-Face π-π[2]
5-Methoxy-2-methyl-4-(p-nitrophenyl)oxazole adduct P-10.041Dipole-Dipole, C-H···O[3]

Data synthesis based on established crystallographic literature for nitro-phenyl oxazole derivatives.

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve publication-grade structural validation (R₁ < 0.05), the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system: the output of the refinement phase directly dictates the resolution of CheckCIF alerts.

Step 1: Crystal Growth & Selection
  • Solvent System: Dissolve 20 mg of NPO-MeOH in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). The MeOH ensures solubility of the hydroxyl group, while DCM provides volatility.

  • Evaporation: Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 4 °C over 72 hours.

  • Selection: Under polarized light, select a single crystal with well-defined faces, free of twinning or satellite fragments.

Step 2: Data Collection
  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Diffractometer Setup: Transfer immediately to a equipped with a graphite-monochromated MoKα source (λ = 0.71073 Å).

  • Temperature Control: Initiate a nitrogen cryostream to cool the crystal to 100 K .

  • Acquisition: Collect data using the ω-scan mode over a 2θ range up to 64°, ensuring a high redundancy of reflections.

Step 3: Structure Solution & Refinement
  • Integration: Use CrysAlisPro for data reduction and empirical absorption correction using spherical harmonics.

  • Solution: Solve the phase problem using intrinsic phasing via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL.

  • Hydrogen Placement: Locate the hydroxyl hydrogen (O-H) in the difference Fourier map and refine it freely to validate the O-H···N hydrogen bond network. Place aromatic hydrogens in calculated positions using the riding model (AFIX 43).

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Data Collection (MoKα, 100 K) N1->N2 N3 3. Structure Solution (SHELXT) N2->N3 N4 4. Refinement (SHELXL) N3->N4 N5 5. Validation (CheckCIF) N4->N5

Fig 1: Self-validating crystallographic workflow for oxazole derivatives.

Mechanistic Insights & Causality in Refinement

True crystallographic expertise lies not in running software, but in understanding the physical causality behind the data.

Managing Nitro Group Disorder (Why 100 K?)

Terminal nitro groups on aromatic rings are highly susceptible to rotational disorder around the C-N bond. At room temperature (298 K), the oxygen atoms of the -NO₂ group will exhibit massively elongated atomic displacement parameters (ADPs), often triggering CheckCIF Level A or B alerts. By collecting data at 100 K, we freeze out this thermal motion, allowing for precise modeling of the oxygen positions without relying heavily on rigid-bond restraints (DELU/SIMU)[2].

The Logic of Supramolecular Assembly

In NPO-MeOH, there is a competition for the hydroxyl proton between the oxazole nitrogen, the oxazole oxygen, and the nitro group oxygens. Why does the oxazole nitrogen win? As demonstrated in, the oxazole nitrogen possesses the deepest electronegative potential well. Therefore, the crystal lattice will thermodynamically favor a packing arrangement that maximizes the O-H···N(oxazole) interaction, relegating the nitro group to secondary, weaker C-H···O contacts that stabilize adjacent 2D molecular sheets.

Supramolecular_Logic Core NPO-MeOH Scaffold Donor -CH2OH Group (Strong Donor) Core->Donor Acceptor Oxazole Nitrogen (Primary Acceptor) Core->Acceptor Nitro -NO2 Group (Weak Acceptor) Core->Nitro Pi Aromatic Rings (π-π Stacking) Core->Pi Donor->Acceptor O-H···N H-Bond Nitro->Pi Lattice Packing

Fig 2: Supramolecular interaction logic driving NPO-MeOH crystal packing.
Final Validation (CheckCIF)

A self-validating protocol ends with the IUCr CheckCIF routine. For NPO-MeOH, a successful refinement will yield zero Level A or B alerts. If an alert regarding the ADPs of the nitro group persists, it indicates that either the cooling stream failed during data collection, or a secondary disorder model (split occupancies using PART instructions in SHELXL) must be applied to accurately reflect the physical reality of the crystal lattice.

References

  • APPENDIX A Single Crystal X-Ray Diffraction Analysis of 2,5-bis(4-nitrophenyl)oxazole compound (ii) - kfupm.edu.sa -
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - acs.org -
  • Molecular Structure of the exo-Diels–Alder-Adduct of 5-Methoxy-2-methyl-4-(p-nitrophenyl)oxazole with N-Methylmaleimide - oup.com -
  • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorin

Sources

Comparative

A Comparative Guide to the Elemental Analysis of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical entity is paramount. The elemental composition of a novel compound like [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METH...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical entity is paramount. The elemental composition of a novel compound like [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL serves as a fundamental checkpoint for identity, purity, and quality control. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this specific nitro-aromatic oxazole derivative. We will delve into the theoretical expectations, the gold-standard experimental technique of combustion analysis, and the complementary approach of trace elemental impurity analysis, providing actionable protocols and supporting data.

Theoretical Elemental Composition: The Calculated Standard

The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. This provides the benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₈N₂O₄[1]

Molecular Weight: 220.18 g/mol [1]

Based on these values, the theoretical mass percentages of each element are as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1154.55
Hydrogen (H)1.00888.0643.66
Nitrogen (N)14.007228.01412.72
Oxygen (O)15.999463.99629.07
Total 220.184 100.00

This theoretical composition is the absolute standard for a 100% pure sample of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL. Any significant deviation in experimental results would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Experimental Verification: Combustion Analysis (CHN/O)

The most reliable and widely used method for determining the carbon, hydrogen, nitrogen, and sulfur content of a pure organic compound is combustion analysis.[2][3] This technique, often performed using a dedicated CHN or CHNS analyzer, provides a direct experimental measure of the elemental composition.[4][5] Oxygen is typically determined separately by pyrolysis.

The Causality Behind Combustion Analysis

The principle of combustion analysis is rooted in the complete and quantitative conversion of the sample into simple gaseous products. A precisely weighed sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of pure oxygen.[5] The elements within the [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL molecule are converted as follows:

  • Carbon (C) is oxidized to **Carbon Dioxide (CO₂) **

  • Hydrogen (H) is oxidized to Water (H₂O)

  • Nitrogen (N) is reduced to **Nitrogen Gas (N₂) ** (after passing through a reduction tube)

  • Sulfur (S) (if present) would be oxidized to **Sulfur Dioxide (SO₂) **

These combustion products are then passed through a series of detectors (typically thermal conductivity or infrared detectors) that quantify the amount of each gas. The instrument's software then back-calculates the mass percentage of each element in the original sample.

Experimental Workflow: Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 2-3 mg of sample into a tin capsule seal Seal the capsule to encapsulate the sample weigh->seal autosampler Place sealed sample into the autosampler seal->autosampler combustion Sample is dropped into a high-temperature (900-1000°C) combustion furnace with O₂ autosampler->combustion reduction Combustion gases pass through a reduction tube (e.g., copper) to convert NOx to N₂ combustion->reduction separation Gases (CO₂, H₂O, N₂) are separated via gas chromatography reduction->separation detection Gases are quantified by a thermal conductivity detector (TCD) separation->detection calculation Instrument software calculates the mass percentage of C, H, and N detection->calculation report Generate final report calculation->report

Caption: Workflow for CHN Combustion Analysis.

Detailed Experimental Protocol for Combustion Analysis

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL sample

  • Tin capsules

  • Microbalance (readable to at least 0.001 mg)

  • Certified organic analytical standard for calibration (e.g., Acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified standard. This ensures the accuracy of the detector responses.

  • Sample Preparation:

    • Tare a tin capsule on the microbalance.

    • Carefully add 1-3 mg of the [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL sample into the capsule. The small sample size necessitates the use of a highly accurate microbalance.[3]

    • Record the exact weight.

    • Seal the capsule tightly to ensure no sample is lost.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Enter the sample weight and identification into the instrument's software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Oxygen Analysis (if required):

    • Oxygen is determined by pyrolysis in a separate analysis. The sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then detected.

  • Data Evaluation:

    • The instrument software will generate a report with the mass percentages of C, H, and N.

    • Compare the experimental results with the theoretical values. A good result for a pure compound should be within ±0.4% of the theoretical value.

Performance Comparison: Theoretical vs. Experimental
ElementTheoretical Mass %Expected Experimental Range (%)Key Considerations
Carbon (C)54.5554.15 - 54.95Highly reliable and accurate.
Hydrogen (H)3.663.26 - 4.06Can be affected by residual moisture in the sample.
Nitrogen (N)12.7212.32 - 13.12The presence of two nitrogen atoms makes this a key value.
Oxygen (O)29.0728.67 - 29.47Determined by a separate pyrolysis method.

Complementary Analysis: Elemental Impurity Standards (ICP-MS/OES)

While combustion analysis confirms the bulk elemental composition, drug development professionals must also be concerned with trace elemental impurities. These impurities can originate from catalysts, reagents, or manufacturing equipment and are regulated by pharmacopeias such as the United States Pharmacopeia (USP).[6] The relevant standards are USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[7][8]

The primary techniques for this analysis are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10] These methods are designed to detect and quantify metallic and other inorganic elemental impurities at very low levels (parts per million or parts per billion).

Contrasting Methodologies
FeatureCombustion Analysis (CHN/O)ICP-MS / ICP-OES
Purpose Determines the bulk elemental composition (C, H, N, S, O) of the pure organic compound.Quantifies trace elemental impurities (e.g., heavy metals, catalyst residues).
Principle High-temperature combustion and gas detection.Atomization and ionization in a high-temperature plasma followed by mass or optical detection.
Sample Prep Weighing a small amount of solid into a capsule.Digestion of the organic matrix, typically using microwaves and strong acids, to create a solution.[7]
Typical Analytes C, H, N, S, OA wide range of elements, including Pb, As, Cd, Hg, Pd, Pt, etc.[6]
Reporting Units Mass Percentage (%)µg/g (ppm) or ng/g (ppb)
Experimental Workflow: ICP-MS for Elemental Impurities

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh a larger sample (e.g., 0.1-0.5 g) digest Microwave digest the sample in concentrated nitric acid weigh->digest dilute Dilute the digested sample to a final volume with deionized water digest->dilute introduce Introduce the sample solution into the ICP-MS dilute->introduce ionize Sample is nebulized and ionized in an argon plasma introduce->ionize separate Ions are separated by their mass-to-charge ratio in a mass spectrometer ionize->separate detect Ions are quantified by an electron multiplier detector separate->detect calculation Quantify impurity concentrations against calibration standards detect->calculation report Compare results to USP <232> permitted daily exposure (PDE) limits calculation->report

Caption: Workflow for Elemental Impurity Analysis by ICP-MS.

Conclusion: An Integrated Approach

For a complete and authoritative elemental analysis of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL, a two-pronged approach is essential.

  • Primary Identification and Purity: Combustion analysis is the definitive standard for confirming the empirical formula by providing the mass percentages of Carbon, Hydrogen, and Nitrogen. The results should align closely with the theoretical values, confirming the molecular identity and providing a primary measure of purity.

  • Safety and Quality Control: For drug development applications, the analysis of elemental impurities via ICP-MS or ICP-OES is a mandatory and complementary step. This ensures that the compound meets the stringent safety requirements outlined in pharmacopeial standards like USP <232> and <233>.

By integrating these methodologies, researchers and drug development professionals can establish a comprehensive and robust analytical profile for [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL, ensuring both scientific integrity and regulatory compliance.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010,

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (D5291-21). Retrieved from

  • LECO. (2023, December 29). Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 25). Combustion analysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021,

  • Scribd. (2024, July 25). Astm D5291-21. Retrieved from [Link]

  • Agilent Technologies. (2015, February 20). Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. Retrieved from [Link]

  • ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2007,

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). ICP-OES analysis of organic samples. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (n.d.). Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine. Retrieved from [Link]

  • Chemetrix. (n.d.). ICP-OES Analysis in an Organic Matrix - Tip, Tricks, and Hacks for Making Direct Organic Analysis Easy. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

Sources

Validation

Comparison of synthetic yields: Robinson-Gabriel vs Van Leusen for oxazoles

The synthesis of the oxazole ring—a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis—demands strategic foresight. As drug discovery libraries grow more complex, the selection of a syn...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the oxazole ring—a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis—demands strategic foresight. As drug discovery libraries grow more complex, the selection of a synthetic route must balance substrate scope, functional group tolerance, and overall yield.

For decades, the Robinson-Gabriel synthesis has served as the classical workhorse for constructing highly substituted oxazoles. However, the advent of the Van Leusen reaction introduced a milder, highly efficient alternative that fundamentally shifted how chemists approach oxazole libraries. This guide provides an objective, data-driven comparison of these two methodologies, exploring the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: Why Reagents Dictate Yield

To understand the yield discrepancies between these two methods, we must examine the thermodynamic and kinetic drivers of their respective mechanisms.

The Robinson-Gabriel Synthesis: Brute-Force Dehydration

The Robinson-Gabriel approach relies on the cyclodehydration of α -acylamino ketones [1]. The reaction is fundamentally driven by the thermodynamic stability of the resulting aromatic oxazole. However, the causality of its variable yield (typically 50–80%) lies in the activation barrier for cyclization.

  • The "Why": To force the amide oxygen to attack the ketone carbonyl, the carbonyl must be highly electrophilic. This necessitates harsh dehydrating agents like concentrated H2​SO4​ , POCl3​ , or polyphosphoric acid (PPA) at elevated temperatures (60–100 °C) [1].

  • The Consequence: While excellent for generating robust 2,5-disubstituted or 2,4,5-trisubstituted oxazoles, these harsh acidic conditions often degrade sensitive functional groups, leading to tarring, side reactions, and diminished isolated yields [2].

The Van Leusen Synthesis: Pre-Assembled Synthons

In contrast, the Van Leusen synthesis is a base-promoted [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) [3].

  • The "Why": TosMIC acts as a highly reactive "3-atom synthon" (C-N-C). The base (e.g., K2​CO3​ ) deprotonates the active methylene of TosMIC. The resulting anion attacks the aldehyde, followed by immediate cyclization into an oxazoline intermediate. The excellent leaving group ability of the tosyl group (-TosH) drives the final aromatization [3].

  • The Consequence: Because the N-C-C backbone is pre-assembled and the elimination is kinetically favorable, the reaction proceeds under remarkably mild conditions (often room temperature to reflux in methanol). This preserves sensitive moieties, consistently delivering higher yields (65–90%) for 5-substituted and 4,5-disubstituted oxazoles [4].

Strategic Decision Matrix

Choosing the optimal route depends heavily on the desired substitution pattern of the target oxazole.

OxazoleDecision Start Target Oxazole Scaffold SubPattern Required Substitution Pattern? Start->SubPattern Path1 5- or 4,5-Substituted SubPattern->Path1 Terminal C2 Path2 2,5- or 2,4,5-Substituted SubPattern->Path2 Substituted C2 VL_Method Van Leusen Synthesis (Aldehyde + TosMIC) Path1->VL_Method RG_Method Robinson-Gabriel (a-Acylamino ketone) Path2->RG_Method VL_Pros Mild Conditions High Yield (70-90%) VL_Method->VL_Pros RG_Pros Harsh Conditions Moderate Yield (50-75%) RG_Method->RG_Pros

Decision matrix for selecting oxazole synthesis routes based on substitution.

Quantitative Benchmarking: Experimental Yields

The following data summarizes the comparative performance of both methods based on standardized synthetic benchmarking [1][4].

ParameterRobinson-Gabriel SynthesisVan Leusen Synthesis
Typical Starting Materials α -Acylamino ketonesAldehydes + TosMIC derivatives
Reagents / Catalysts H2​SO4​ , POCl3​ , or PPA K2​CO3​ or KOH in MeOH/EtOH
Reaction Temperature 60 °C to Reflux (High)Room Temp to 65 °C (Mild)
Primary Substitution 2,5-disubstituted; 2,4,5-trisubstituted5-substituted; 4,5-disubstituted
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates esters, ethers, halogens)
Average Isolated Yield 50% – 75% 65% – 90%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each workup step is provided to guarantee high-purity isolation.

Protocol A: Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole

Reference methodology adapted from tandem Ugi/Robinson-Gabriel cyclodehydrations [2].

Objective: Synthesis of 2,4,5-trisubstituted oxazole from an α -acylamino ketone precursor. Expected Yield: ~72%

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the α -acylamino ketone precursor (1.0 mmol).

  • Acidic Activation: Cool the flask to 0 °C in an ice bath. Causality: The subsequent addition is highly exothermic; cooling prevents uncontrolled charring of the organic precursor.

  • Cyclodehydration: Slowly dropwise add concentrated H2​SO4​ (5.0 mL). Once addition is complete, remove the ice bath and heat the mixture to 60 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quenching (Self-Validation Step): Carefully pour the dark mixture over 50 g of crushed ice. Causality: Rapid dilution halts the reaction and precipitates the highly lipophilic oxazole product while keeping water-soluble sulfonated byproducts in solution.

  • Neutralization: Slowly add saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8. (Caution: Vigorous CO2​ evolution).

  • Isolation: Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole

Reference methodology for 4,5-disubstituted oxazoles using modified TosMIC [4].

Objective: Synthesis of 4-benzyl-5-phenyloxazole using α -benzyl TosMIC. Expected Yield: ~85%

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and α -benzyl TosMIC (1.0 mmol) in anhydrous methanol (15 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol) in one portion. Causality: K2​CO3​ is strong enough to deprotonate the α -carbon of TosMIC but mild enough to prevent aldol condensation of the benzaldehyde.

  • Cycloaddition & Elimination: Stir the suspension at reflux (65 °C) for 3-4 hours. The reaction transitions from a cloudy suspension to a clear yellow solution as the TosMIC is consumed. Monitor via TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears.

  • Workup: Remove methanol under reduced pressure. Causality: Methanol solubilizes the product and interferes with biphasic extraction; removing it ensures high recovery.

  • Isolation: Partition the residue between water (20 mL) and Ethyl Acetate (20 mL). Extract the aqueous layer twice more with EtOAc. Wash organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the product as a white solid.

VanLeusenMechanism Step1 Aldehyde + TosMIC Step2 Base-Catalyzed Deprotonation (Active Methylene) Step1->Step2 Step3 [3+2] Cycloaddition (C-N-C Synthon Attack) Step2->Step3 Step4 Oxazoline Intermediate Step3->Step4 Step5 Elimination of p-Toluenesulfinic Acid (-TosH) Step4->Step5 Kinetically Fast Step6 Aromatic Oxazole (High Yield) Step5->Step6 Aromatization

Mechanistic pathway of the Van Leusen oxazole synthesis.

Conclusion

While the Robinson-Gabriel synthesis remains a necessary tool for accessing heavily substituted 2,4,5-trisubstituted oxazoles, its reliance on harsh dehydrating agents fundamentally limits its yield profile (typically capping at ~75%) due to substrate degradation.

For modern drug discovery applications requiring 5-substituted or 4,5-disubstituted oxazoles, the Van Leusen reaction is objectively superior. By utilizing pre-assembled synthons (TosMIC) and mild base catalysis, it bypasses the harsh thermodynamic barriers of cyclodehydration, consistently delivering superior yields (up to 90%) and broader functional group tolerance.

References

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC / National Institutes of Health. Available at:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
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[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
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